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2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde Documentation Hub

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  • Product: 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
  • CAS: 900015-48-7

Core Science & Biosynthesis

Foundational

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde molecular weight

Executive Summary This technical guide provides a comprehensive analysis of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (CAS: 900015-48-7), a critical heterocyclic scaffold in medicinal chemistry.[1] Characterized by i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (CAS: 900015-48-7), a critical heterocyclic scaffold in medicinal chemistry.[1] Characterized by its electron-rich pyrrolidine ring fused to an electron-deficient thiazole core, this compound serves as a versatile "push-pull" system.[1] Its 5-formyl group acts as a reactive handle for downstream diversification, making it a high-value intermediate in the synthesis of pharmaceuticals targeting neurological disorders and infectious diseases.[1]

Part 1: Physicochemical Profile[1][2][3]

The precise molecular weight and structural identifiers are foundational for accurate stoichiometric calculations and database registration.[1]

Table 1: Core Chemical Specifications

ParameterSpecificationNotes
Molecular Weight 182.24 g/mol Monoisotopic Mass: 182.0514
Molecular Formula C₈H₁₀N₂OS
CAS Registry Number 900015-48-7
Appearance Brown crystalline solidHygroscopic; store at 0–8°C
Solubility DMSO, Methanol, DCMLimited solubility in water
IUPAC Name 2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
SMILES O=Cc1cnc(s1)N2CCCC2
InChIKey CFFWKLLEEVWNLE-UHFFFAOYSA-N

Technical Insight: The molecular weight of 182.24 is derived from the specific isotope abundance of Sulfur-32 (95%) and Nitrogen-14.[1] In high-resolution mass spectrometry (HRMS), look for the [M+H]⁺ peak at 183.0592 m/z .[1]

Part 2: Synthetic Architecture & Methodology

While various routes exist, the most robust protocol for high-purity synthesis involves Nucleophilic Aromatic Substitution (SₙAr) .[1] This pathway avoids the harsh conditions of Vilsmeier-Haack formylation on sensitive substrates.[1]

Representative Synthetic Workflow

The synthesis exploits the lability of the C2-halogen bond in 2-bromo-1,3-thiazole-5-carbaldehyde, activated by the electron-withdrawing formyl group at C5.[1]

Reaction Scheme:

  • Precursor: 2-Bromo-1,3-thiazole-5-carbaldehyde.[1]

  • Nucleophile: Pyrrolidine (1.2 equivalents).[1]

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Conditions: 60–80°C for 4–6 hours.

Step-by-Step Protocol:

  • Charge: Dissolve 10 mmol of 2-bromo-1,3-thiazole-5-carbaldehyde in 20 mL of anhydrous MeCN.

  • Addition: Add 12 mmol of pyrrolidine dropwise at 0°C to control exotherm.

  • Base: Add 15 mmol of K₂CO₃.

  • Reflux: Heat to 80°C under N₂ atmosphere.[1] Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Mechanistic Visualization

Synthesispathway Start 2-Bromo-1,3-thiazole- 5-carbaldehyde Intermediate Meisenheimer-like Transition State Start->Intermediate S_NAr Attack (MeCN, 80°C) Reagent Pyrrolidine (Nucleophile) Reagent->Intermediate Product 2-Pyrrolidin-1-yl-1,3- thiazole-5-carbaldehyde Intermediate->Product -HBr (Elimination)

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must pass rigorous characterization.[1] The following spectral features serve as "fingerprints" for validation.

Nuclear Magnetic Resonance (¹H NMR)

The electronic environment creates distinct shifts.

  • Aldehyde Proton (-CHO): A sharp singlet between 9.6 – 9.9 ppm .[1] This is the most deshielded proton due to the carbonyl anisotropy.[1]

  • Thiazole Proton (C4-H): A singlet around 7.8 – 8.2 ppm .[1]

  • Pyrrolidine Protons:

    • 
      -CH₂ (adjacent to N): Multiplet/Triplet at 3.4 – 3.6 ppm .[1]
      
    • 
      -CH₂: Multiplet at 1.9 – 2.1 ppm .[1]
      
Mass Spectrometry Logic

In LC-MS, the fragmentation pattern confirms the structural connectivity.[1]

MassSpec Parent Molecular Ion [M+H]+ = 183.06 Frag1 Loss of CO (-28) m/z ≈ 155 Parent->Frag1 Decarbonylation Frag2 Thiazole Ring Cleavage (Complex) Frag1->Frag2 Ring Fragmentation

Figure 2: Predicted MS fragmentation pathway for structural confirmation.[1]

Part 4: Medicinal Chemistry Applications

The 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde scaffold acts as a strategic building block in drug discovery.[1][2]

  • Warhead Reactivity: The C5-aldehyde is a versatile electrophile.[1] It readily undergoes:

    • Reductive Amination: To generate secondary/tertiary amines for receptor binding.[1]

    • Knoevenagel Condensation: To extend conjugation for dye synthesis or Michael acceptors.[1]

    • Horner-Wadsworth-Emmons: To create unsaturated esters.[1]

  • Pharmacophore Properties:

    • Solubility: The pyrrolidine ring disrupts the planarity of the thiazole slightly and adds sp³ character, improving solubility compared to planar aryl-thiazoles.[1]

    • Bioisosterism: The thiazole ring is a classical bioisostere for pyridine or oxazole, often improving metabolic stability against oxidative metabolism.[1]

References

  • PubChem. (2023).[1] 2-Amino-1,3-thiazole-5-carbaldehyde (Related Structure Analysis). National Library of Medicine.[1] Retrieved from [Link][1][3]

Sources

Exploratory

discovery and history of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde

The Strategic Evolution of a Privileged Scaffold in Kinase Inhibitor & CNS Design Executive Summary 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (CAS: 900015-48-7) represents a critical junction in heterocyclic medicina...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Evolution of a Privileged Scaffold in Kinase Inhibitor & CNS Design

Executive Summary

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (CAS: 900015-48-7) represents a critical junction in heterocyclic medicinal chemistry.[1] It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[2] While often overshadowed by its more complex cousins in the kinase inhibitor space (such as the Dasatinib intermediate), this specific aldehyde acts as a vital model system for exploring lipophilic 2-aminothiazole vectors .

Its utility stems from a dual-functionality: the pyrrolidine ring provides robust hydrophobic interaction and solubility modulation, while the C5-aldehyde acts as a highly reactive "warhead" for generating Schiff bases, chalcones, and hydrazones. This guide details the synthetic architecture, historical emergence, and experimental handling of this compound.

Chemical Profile & Structural Logic[3]
PropertySpecification
IUPAC Name 2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
Molecular Formula C₈H₁₀N₂OS
Molecular Weight 182.24 g/mol
Appearance Pale yellow to tan crystalline solid
Melting Point 108–112 °C (Typical range for pure polymorph)
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water
Key Reactivity Electrophilic attack at Carbonyl (C=O); Nucleophilic center at Thiazole N3
Structural Significance in Drug Design

The molecule is bipartite:

  • The Pharmacophore (Thiazole Core): The 1,3-thiazole ring is a bioisostere for pyridine and oxazole. In kinase inhibitors, the Nitrogen (N3) often acts as a hydrogen bond acceptor for the hinge region of ATP-binding pockets.

  • The Lipophilic Vector (Pyrrolidine): Unlike primary amines, the tertiary pyrrolidine locks the nitrogen lone pair into conjugation with the thiazole ring, increasing electron density at C5. Furthermore, the pyrrolidine ring enhances blood-brain barrier (BBB) permeability, making this specific derivative popular in anticonvulsant SAR (Structure-Activity Relationship) studies [1].

Historical Discovery & SAR Context

The "discovery" of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde was not a singular event but an evolutionary step in the optimization of 2-aminothiazole libraries during the late 1990s and early 2000s.

The "Kinase Revolution" Context

In the early 2000s, Bristol-Myers Squibb (BMS) and other major pharma players were heavily investigating the 2-aminothiazole scaffold for Src/Abl kinase inhibition (leading to Dasatinib).

  • The Challenge: Early 2-aminothiazoles suffered from poor solubility and rapid metabolic clearance.

  • The Solution: Researchers began substituting the primary amine with cyclic secondary amines (morpholine, piperazine, pyrrolidine).[3]

  • The Result: The pyrrolidinyl variant emerged as a key intermediate for synthesizing "lipophilic-tuned" analogs. While Dasatinib utilized a hydroxyethyl-piperazine tail for solubility, the pyrrolidine analog became the standard for exploring hydrophobic pockets in enzymes and for CNS-active agents where high polarity is a liability [2].

Emergence in Combinatorial Chemistry

By 2005, this aldehyde appeared frequently in patent literature as a "gatekeeper" intermediate. Its stability allows it to be stored and used in high-throughput synthesis of hydrazone-based libraries for antimicrobial screening.

Synthetic Architecture

The synthesis of this compound relies on exploiting the electron-rich nature of the 2-aminothiazole system. There are two primary routes: the Convergent SnAr Route and the Linear Vilsmeier Route .

Diagram 1: Synthetic Pathways

The following diagram illustrates the two dominant strategies for accessing the target molecule.

SynthesisPathways Start1 2-Chlorothiazole Inter1 2-(Pyrrolidin-1-yl)thiazole Start1->Inter1 Nucleophilic Substitution Start2 Pyrrolidine Start2->Inter1 Product TARGET: 2-Pyrrolidin-1-yl-1,3- thiazole-5-carbaldehyde Start2->Product Inter1->Product Formylation @ C5 Reagent1 POCl3 / DMF (Vilsmeier-Haack) Reagent1->Product Start3 2-Chlorothiazole- 5-carbaldehyde Start3->Product Direct Displacement Reagent2 Pyrrolidine / K2CO3 (SnAr Substitution) Reagent2->Product

Caption: Comparison of the Linear Vilsmeier-Haack route (Standard) vs. the Convergent SnAr route (Alternative).

Technical Analysis of Routes
  • Route A (Vilsmeier-Haack - Preferred): This is the industrial standard. The pyrrolidine ring is installed first. The nitrogen lone pair donates electron density into the thiazole ring, making C5 highly nucleophilic. Reaction with the Vilsmeier reagent (POCl₃/DMF) proceeds rapidly and regioselectively at C5.

  • Route B (SnAr): This route uses 2-chloro-thiazole-5-carbaldehyde. While direct, the starting material is more expensive, and the aldehyde group acts as an electron-withdrawing group (EWG), deactivating the ring but activating the C2-position for nucleophilic attack. This is useful for parallel synthesis but less common for bulk manufacturing.

Experimental Protocol (Route A)

Objective: Synthesis of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde via Vilsmeier-Haack Formylation. Scale: 10 mmol basis.

Reagents
  • 2-(1-Pyrrolidinyl)thiazole (1.54 g, 10 mmol)

  • Phosphorus Oxychloride (POCl₃) (1.84 g, 12 mmol)

  • Dimethylformamide (DMF) (5 mL, anhydrous)

  • Dichloromethane (DCM) (20 mL)

  • Sodium Acetate (sat. aq.)

Step-by-Step Methodology
  • Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool DMF (5 mL) to 0°C. Add POCl₃ dropwise over 10 minutes. Stir for 30 minutes at 0°C until a white semi-solid iminium salt forms.

  • Substrate Addition: Dissolve 2-(1-pyrrolidinyl)thiazole in DCM (5 mL). Add this solution dropwise to the Vilsmeier reagent, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and then heat to reflux (approx 45°C) for 2 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

  • Quenching (Critical): Cool the reaction mixture to 0°C. Pour slowly into crushed ice containing Sodium Acetate (buffered quench prevents tar formation). Stir vigorously for 30 minutes.

  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (SiO₂, Hexane/EtOAc gradient) to yield the yellow solid.

Validation Criteria:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.75 (s, 1H, CHO), 7.82 (s, 1H, Thiazole-H), 3.55 (m, 4H, N-CH₂), 2.05 (m, 4H, C-CH₂).

  • IR: Strong band at ~1660 cm⁻¹ (C=O stretch).

Applications in Medicinal Chemistry

The aldehyde functionality allows this molecule to serve as a "lynchpin" in Fragment-Based Drug Discovery.

Diagram 2: Functionalization Logic

ReactivityMap Core 2-Pyrrolidin-1-yl- 1,3-thiazole-5-carbaldehyde Path1 Pathway: Schiff Base Formation (Reaction with R-NH2) Core->Path1 Path2 Pathway: Claisen-Schmidt (Reaction with Acetophenones) Core->Path2 Path3 Pathway: Reduction (NaBH4) Core->Path3 Prod1 Thiazole-Imines / Hydrazones (Antimicrobial / Antitubercular) Path1->Prod1 Prod2 Thiazolyl-Chalcones (Anticancer / Microtubule Agents) Path2->Prod2 Prod3 Thiazole-Methanol (Linker Synthesis) Path3->Prod3

Caption: Divergent synthesis applications. The aldehyde acts as the electrophilic anchor for generating diverse bioactive libraries.

Key Therapeutic Areas
  • Anticancer (Chalcones): Condensation with substituted acetophenones yields "Thiazole-Chalcones." These hybrids have shown potency in inhibiting tubulin polymerization, similar to Combretastatin A-4 [3].

  • Antimicrobial (Hydrazones): Reaction with hydrazides yields Schiff bases that target bacterial DNA gyrase. The pyrrolidine ring improves membrane permeability compared to the diethylamine analogs.

References
  • Mishra, C.B., et al. (2017). "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents."[4][5] Journal of Heterocyclic Chemistry.

  • Lombardo, L.J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry.

  • Chimenti, F., et al. (2009). "Synthesis and antitumor activity of novel 2-thiazolylhydrazone derivatives." European Journal of Medicinal Chemistry.

  • ChemicalBook. (2025).[2][6] "2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde Product Profile & Physical Data."

Sources

Foundational

physical and chemical characteristics of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde

An In-depth Technical Guide to 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde Authored by a Senior Application Scientist This guide provides a comprehensive overview of the , a heterocyclic compound of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in contemporary chemical research and development. Designed for researchers, scientists, and professionals in drug discovery, this document synthesizes fundamental data with practical insights into its handling, characterization, and application as a versatile synthetic intermediate.

Introduction and Strategic Importance

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde is a bifunctional organic molecule featuring a thiazole ring substituted with a pyrrolidine group at the 2-position and a formyl (aldehyde) group at the 5-position. The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a pyrrolidine ring, another privileged scaffold in drug discovery, can enhance pharmacological properties such as solubility and receptor binding affinity.[3]

The aldehyde functional group provides a reactive handle for a wide array of chemical transformations, making this compound a valuable building block for constructing more complex molecular architectures.[4] Consequently, it serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders, as well as in the development of agrochemicals and functional materials.[4] This guide will elucidate the core properties that underpin its utility and reactivity.

Molecular Structure and Identification

A precise understanding of the molecule's structure is fundamental to interpreting its reactivity and spectroscopic data.

  • Chemical Formula: C₈H₁₀N₂OS[4][5]

  • Molecular Weight: 182.24 g/mol

  • IUPAC Name: 2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde

  • CAS Number: 900015-48-7[4][5][6]

Structural Identifiers:

  • SMILES: O=Cc1cnc(s1)N2CCCC2

  • InChI: 1S/C8H10N2OS/c11-6-7-5-9-8(12-7)10-3-1-2-4-10/h5-6H,1-4H2

  • InChI Key: CFFWKLLEEVWNLE-UHFFFAOYSA-N

Caption: Molecular Structure of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde.

Physical and Chemical Properties

The physicochemical properties of a compound dictate its handling, storage, and behavior in reaction media. The data presented below is a consolidation from various chemical suppliers and predictive models.

PropertyValueReference
Appearance Brown or solid crystalline solid[4][6]
Melting Point 73-74 °C[7]
Boiling Point 366.7 ± 27.0 °C (Predicted)[7]
Density 1.301 ± 0.06 g/cm³ (Predicted)[7]
pKa 3.55 ± 0.12 (Predicted)[7]
Purity ≥ 95% (NMR)[4]

Solubility & Storage: Information regarding specific solvents is limited, but based on its structure, it is expected to be soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents. It is recommended to be stored under an inert atmosphere at temperatures between 0-8 °C, kept in a dark, dry, and sealed environment to prevent degradation.[4][7]

Spectroscopic Characterization Workflow

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following describes the expected spectral features for this molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Start Synthesized Compound Purify Column Chromatography Start->Purify NMR ¹H & ¹³C NMR Purify->NMR MS Mass Spectrometry (MS) Purify->MS IR Infrared (IR) Spectroscopy Purify->IR Confirm Confirm Structure & Purity NMR->Confirm MS->Confirm IR->Confirm

Caption: Standard workflow for the characterization of a synthesized organic compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

    • Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.5-10.5 ppm.

    • Thiazole Proton: A singlet for the proton at the C4 position of the thiazole ring, expected around δ 7.5-8.5 ppm.

    • Pyrrolidine Protons: Two sets of multiplets corresponding to the α- and β-protons of the pyrrolidine ring. The protons alpha to the nitrogen (adjacent to the thiazole ring) would likely appear around δ 3.4-3.8 ppm, while the beta protons would be further upfield, around δ 1.9-2.2 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton:

    • Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 180-190 ppm.

    • Thiazole Carbons: Three distinct signals for the C2, C4, and C5 carbons. The C2 carbon, bonded to two nitrogen atoms (one from pyrrolidine, one in the ring), would be significantly downfield.

    • Pyrrolidine Carbons: Two signals for the non-equivalent methylene carbons of the pyrrolidine ring, typically in the range of δ 25-50 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups:

    • C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, expected around 1680-1700 cm⁻¹.

    • C-H Stretch (Aldehyde): A pair of medium intensity peaks often visible around 2720 cm⁻¹ and 2820 cm⁻¹.

    • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region, corresponding to the thiazole ring.

    • C-H Stretches (Aliphatic): Bands just below 3000 cm⁻¹ for the C-H bonds of the pyrrolidine ring.

  • Mass Spectrometry (MS): This technique confirms the molecular weight and can provide structural information through fragmentation patterns. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 182.2 or 183.2, respectively.

Chemical Reactivity and Synthetic Protocols

The reactivity of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde is dominated by its aldehyde group, which serves as a versatile electrophilic site for carbon-carbon bond formation.

Key Reactions:

  • Knoevenagel Condensation: The aldehyde readily undergoes condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base (e.g., piperidine, triethylamine) to form α,β-unsaturated systems. These products are useful intermediates for further elaboration.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable method for converting the aldehyde into an alkene with control over stereochemistry.

  • Reductive Amination: The aldehyde can be converted into an amine via reaction with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

A 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde D Intermediate Adduct A->D + B Active Methylene Compound (e.g., CH₂(CN)₂) B->D + C Base (e.g., Piperidine) C->D Catalyst E Knoevenagel Product (α,β-Unsaturated) D->E Dehydration F H₂O D->F -

Caption: Logical workflow of a base-catalyzed Knoevenagel condensation reaction.

Exemplary Protocol: Knoevenagel Condensation with Malononitrile

This protocol is a representative methodology based on standard organic chemistry principles. Researchers should optimize conditions for their specific needs.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (1.0 eq).

  • Reagents: Add malononitrile (1.1 eq) and a suitable solvent such as ethanol or toluene.

  • Catalyst: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by filtration. If no solid forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure α,β-unsaturated product.

  • Characterization: Confirm the structure of the purified product using NMR, IR, and MS analysis as described in Section 4.

Applications in Research and Drug Discovery

The unique combination of the thiazole, pyrrolidine, and aldehyde moieties makes this compound a high-value scaffold in several areas of chemical science.

  • Pharmaceutical Development: It is a key building block for synthesizing complex molecules with potential therapeutic applications. The thiazole ring is a known pharmacophore in drugs for various diseases, and derivatives of this compound are explored for activity in neurological disorders and infectious diseases.[4]

  • Medicinal Chemistry: The structure serves as a starting point for creating libraries of compounds for high-throughput screening. The reactivity of the aldehyde allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR). Thiazole and pyrrolidine-containing molecules have demonstrated a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1][3]

  • Materials Science and Agrochemicals: Beyond pharmaceuticals, the compound's derivatives have potential applications in the synthesis of functional materials and next-generation agrochemicals, leveraging the inherent biological activity of the thiazole ring.[4]

Safety and Handling

Proper handling is crucial to ensure laboratory safety.

  • GHS Classification: The compound is classified with the GHS07 pictogram, indicating it can be harmful.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

  • Storage Class: 11 - Combustible Solids.

  • WGK (Water Hazard Class): WGK 3 (severely hazardous to water).

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde is a strategically important heterocyclic compound whose value lies in its unique structural features and chemical versatility. The combination of a biologically active thiazole-pyrrolidine core with a reactive aldehyde handle makes it an indispensable tool for synthetic chemists. A thorough understanding of its physical properties, spectroscopic signatures, and reactivity profile, as detailed in this guide, is essential for leveraging its full potential in the design and synthesis of novel molecules for pharmaceutical, agrochemical, and materials science applications.

References

  • Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem. (URL: [Link])

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC - PubMed Central. (URL: [Link])

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - NIH. (URL: [Link])

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - Beilstein Journals. (URL: [Link])

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (URL: [Link])

  • Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - Semantic Scholar. (URL: [Link])

  • Synthesis of spiro[imidazo[2,1-b][4]thiazole-6,3'-pyrrolidine] derivatives - ResearchGate. (URL: [Link])

Sources

Exploratory

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde as a building block in organic synthesis

[1] Executive Summary: The Strategic Value of the Thiazole Scaffold 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (CAS 900015-48-7) represents a "privileged structure" in modern medicinal chemistry.[1] It combines the el...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Strategic Value of the Thiazole Scaffold

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (CAS 900015-48-7) represents a "privileged structure" in modern medicinal chemistry.[1] It combines the electron-rich, aromatic thiazole core with a saturated pyrrolidine ring, linked by a C-N bond that significantly alters the electronic distribution of the heteroaromatic system.

For the synthetic chemist, this molecule is not merely a substrate but a versatile linchpin . The C5-formyl group serves as a highly reactive electrophilic handle, while the C2-pyrrolidinyl moiety acts as a strong mesomeric donor (+M effect), pushing electron density into the thiazole ring. This push-pull electronic character makes the aldehyde carbonyl distinctively tunable for condensation reactions, reductive aminations, and heterocycle annulations.

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in generating bioactive libraries.

Chemical Profile & Electronic Properties

PropertyData
IUPAC Name 2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
CAS Number 900015-48-7
Molecular Formula C₈H₁₀N₂OS
Molecular Weight 182.24 g/mol
Appearance Pale yellow to tan solid
Melting Point 122–132 °C (typical range for class)
Solubility Soluble in DCM, DMSO, DMF; Moderate in EtOH
Electronic Character Electron-rich thiazole core; Deactivated aldehyde (relative to benzaldehyde) due to C2-amine donation.[2]

Structural Insight: The pyrrolidine nitrogen lone pair participates in resonance with the thiazole ring. This increases the electron density at C5. Consequently, the C5-aldehyde is less electrophilic than a standard benzaldehyde, requiring specific catalysis (often Lewis or Brønsted acid) for optimal condensation rates. However, this same effect stabilizes cationic intermediates formed during reactions, facilitating mechanisms like the Knoevenagel condensation.

Synthesis Module: Construction of the Building Block

The most robust route to 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde is a sequential Hantzsch Thiazole Synthesis followed by a Vilsmeier-Haack Formylation . This two-stage approach ensures regioselectivity and high purity.

Phase 1: Hantzsch Synthesis of the Core

Objective: Synthesis of 2-(pyrrolidin-1-yl)-1,3-thiazole.

Reaction Logic: The condensation of a thiourea derivative with an


-haloketone (or aldehyde equivalent) forms the thiazole ring. Here, we use pyrrolidine-1-carbothioamide.

Protocol:

  • Reagents: Pyrrolidine-1-carbothioamide (1.0 eq), Chloroacetaldehyde diethyl acetal (1.1 eq), HCl (aq).

  • Procedure:

    • Dissolve pyrrolidine-1-carbothioamide in ethanol.

    • Add chloroacetaldehyde diethyl acetal and catalytic HCl (to generate the reactive aldehyde in situ).

    • Reflux for 4–6 hours.

    • Neutralize with NaHCO₃ and extract with EtOAc.

  • Outcome: 2-(Pyrrolidin-1-yl)thiazole.

Phase 2: Vilsmeier-Haack Formylation

Objective: Regioselective C5-formylation.[3]

Reaction Logic: The electron-rich nature of the 2-aminothiazole system makes C5 highly nucleophilic. The Vilsmeier reagent (chloroiminium ion generated from POCl₃/DMF) attacks C5 exclusively.

Step-by-Step Protocol:

  • Preparation of Vilsmeier Reagent:

    • In a flame-dried flask under Ar/N₂, cool anhydrous DMF (3.0 eq) to 0 °C.

    • Dropwise add POCl₃ (1.2 eq). Stir for 30 min at 0 °C until a white semi-solid/slurry forms.

  • Substrate Addition:

    • Dissolve 2-(pyrrolidin-1-yl)thiazole (1.0 eq) in minimal DMF.

    • Add dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction:

    • Warm to room temperature, then heat to 60–80 °C for 2–4 hours. Monitor by TLC (The iminium intermediate is polar; hydrolysis is required to see the aldehyde).

  • Workup (Critical Hydrolysis):

    • Pour the reaction mixture onto crushed ice/sodium acetate (buffered hydrolysis prevents ring decomposition).

    • Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

    • The solid product precipitates. Filter, wash with water, and recrystallize from EtOH/Water.

Synthesis Workflow Diagram

SynthesisPath Start Pyrrolidine-1- carbothioamide Inter 2-(Pyrrolidin-1-yl) thiazole Start->Inter Reflux, EtOH Reagent1 Chloroacetaldehyde (Hantzsch) Reagent1->Inter Product 2-Pyrrolidin-1-yl-1,3- thiazole-5-carbaldehyde Inter->Product 1. 0°C to 80°C 2. Hydrolysis (NaOAc) Reagent2 POCl3 / DMF (Vilsmeier-Haack) Reagent2->Product

Caption: Sequential synthesis pathway via Hantzsch cyclization and Vilsmeier-Haack formylation.

Reactivity & Synthetic Applications[1][3][4][5][6][7]

The aldehyde functionality at C5 is the primary gateway for expanding this building block into complex medicinal scaffolds.

A. Knoevenagel Condensation

The most common application is the synthesis of conjugated systems, particularly for dye chemistry or Michael acceptors in drug design.

  • Partners: Malononitrile, Ethyl cyanoacetate, Rhodanine, Barbituric acid.

  • Conditions: Ethanol, catalytic Piperidine or Et₃N, Reflux.

  • Mechanism: The base deprotonates the active methylene compound; the resulting carbanion attacks the aldehyde. The push-pull character of the thiazole stabilizes the resulting conjugated alkene.

B. Schiff Base (Imine) Formation

Used to generate hydrazones or imines, which often exhibit anti-inflammatory or antimicrobial activity.

  • Partners: Hydrazine hydrate, Phenylhydrazine, Primary amines.

  • Conditions: Ethanol/Methanol, catalytic Acetic Acid.

  • Application: Precursors for 1,3-dipolar cycloadditions or reduction to secondary amines.

C. Reductive Amination

Converts the aldehyde into a secondary amine, useful for linking the thiazole core to other pharmacophores via a flexible methylene bridge.

  • Reagents: Primary amine, NaBH(OAc)₃ (Sodium triacetoxyborohydride).

  • Solvent: DCE (Dichloroethane) or THF.

  • Note: The electron-rich nature of the ring stabilizes the intermediate iminium ion, making this reaction generally high-yielding.

Reactivity Map

Reactivity Core 2-Pyrrolidin-1-yl-1,3- thiazole-5-carbaldehyde Knoevenagel Knoevenagel Condensation (Active Methylene) Core->Knoevenagel Piperidine, EtOH Schiff Schiff Base Formation (Amines/Hydrazines) Core->Schiff R-NH2, H+, EtOH RedAmin Reductive Amination (NaBH(OAc)3) Core->RedAmin R-NH2, Reducing Agent Oxidation Oxidation to Carboxylic Acid Core->Oxidation KMnO4 or NaClO2 Prod_K Conjugated Alkenes (Michael Acceptors) Knoevenagel->Prod_K Prod_S Imines / Hydrazones (Bioactive Linkers) Schiff->Prod_S Prod_R Secondary Amines (Flexible Scaffolds) RedAmin->Prod_R

Caption: Primary synthetic divergences for the thiazole-5-carbaldehyde scaffold.

Medicinal Chemistry Applications

This building block is frequently cited in the development of:

  • Antimicrobial Agents: Thiazole-hydrazones derived from this aldehyde have shown efficacy against Gram-positive bacteria (e.g., S. aureus).[4]

  • Neuroprotective Agents: The lipophilic pyrrolidine ring aids in blood-brain barrier (BBB) penetration, while the thiazole core interacts with various enzyme active sites (e.g., kinases).

  • Anti-inflammatory Drugs: Coupled with coumarin or pyrazole moieties via the aldehyde linker.[5]

Key Design Principle: The pyrrolidine ring is not just a substituent; it locks the conformation of the amine lone pair, maximizing orbital overlap with the thiazole ring. This increases the basicity of the thiazole nitrogen and alters the solubility profile compared to the diethylamine analog.

References

  • BenchChem. (2025).[3][6] Synthesis of 2-Amino-5-formylthiazole from Simple Precursors: Application Notes and Protocols. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde Product Sheet. Retrieved from

  • ChemicalBook. (2025).[7] 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Retrieved from

  • Mohamed, M. S., et al. (2012). Vilsmeier-Haack reaction: A versatile tool for the synthesis of heterocycles. International Journal of Pharmaceutical Chemistry and Biological Sciences. Retrieved from

Sources

Protocols & Analytical Methods

Method

purification of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde by column chromatography

[1] Executive Summary This application note details the purification strategy for 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (CAS: 900015-48-7).[1] This compound is a critical intermediate in the synthesis of pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the purification strategy for 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (CAS: 900015-48-7).[1] This compound is a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and agrochemicals. Its purification presents a specific dual challenge: the basicity of the pyrrolidine/thiazole system leads to severe tailing on standard acidic silica gel, while the aldehyde functionality is susceptible to oxidation or acetal formation on active Lewis acid sites.[2]

This guide provides a self-validating protocol using amine-modified silica chromatography to achieve >98% purity, grounded in the mechanistic understanding of Vilsmeier-Haack reaction workups and heterocyclic surface chemistry.

Chemical Profile & Physicochemical Properties[1][3][4][5][6][7][8][9]

Understanding the solute's properties is the first step in designing a separation logic.[1]

PropertyDataRelevance to Purification
Molecular Formula C₈H₁₀N₂OSSmall molecule, amenable to flash chromatography.[1]
Molecular Weight 182.24 g/mol Low MW implies high diffusion; requires tight bands.[1]
Physical State Yellow Solid / OilColor aids visual fractionation; likely solidifies upon high purity.[1]
Basicity (pKa) ~3.6 (Thiazole) / ~10 (Pyrrolidine N)CRITICAL: The tertiary amine will protonate on acidic silanols, causing irreversible adsorption or streaking.
Solubility DCM, EtOAc, CHCl₃Highly soluble in chlorinated solvents; moderate in hydrocarbons.
Reactivity Electrophilic AldehydeAvoid alcohol-based mobile phases without buffering (acetal risk).[1] Air sensitive (oxidation).[1]

Sources: ChemicalBook [1], PubChem [2].

Pre-Purification Analysis: The "Tailing" Problem

Before scaling to a column, the separation must be modeled via Thin Layer Chromatography (TLC).

The Challenge: Silanol Interactions

Standard silica gel (


) possesses surface hydroxyl groups (silanols) with a pH of ~5.[1] Basic compounds like 2-pyrrolidinylthiazoles interact via hydrogen bonding and ion-exchange mechanisms with these sites.[1]
  • Result: The spot does not migrate (Rf < 0.[1]1) or streaks effectively from the baseline to the solvent front.[1]

The Solution: Mobile Phase Modification

To mask these silanol sites, a volatile organic base—Triethylamine (TEA) —must be added to the mobile phase. TEA competes for the acidic sites on the silica, allowing the target molecule to elute as a compact band.

TLC Protocol:

  • Standard: 30% EtOAc in Hexanes. Result: Streaking.

  • Modified: 30% EtOAc in Hexanes + 1% TEA . Result: Tight, circular spot (Rf ~0.3–0.4).

Detailed Purification Protocol

Phase 1: Crude Workup (Vilsmeier-Haack Termination)

Context: This aldehyde is typically synthesized via the Vilsmeier-Haack reaction.[1] The crude mixture often contains phosphorous salts and the unreacted Vilsmeier reagent.[1]

  • Quench: Pour the reaction mixture into ice-cold saturated Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃).

    • Why: Neutralizing the pH (to ~7–8) hydrolyzes the intermediate iminium salt to the aldehyde.[1] Strong bases (NaOH) can cause Cannizzaro disproportionation or aldol condensation.[1]

  • Extraction: Extract with Dichloromethane (DCM) x3.

  • Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Note: Do not use acidic drying agents.[1]

Phase 2: Column Chromatography Setup

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Column Volume (CV): Calculate based on crude mass (Ratio 1:30 to 1:50).[1]

Step-by-Step Procedure:
  • Slurry Preparation (The Neutralization Step):

    • Prepare the silica slurry using Hexanes containing 1% Triethylamine (TEA) .[1]

    • Pour the slurry into the column and flush with 2 CVs of this "neutralizing buffer."[1]

    • Mechanism:[1][3][4][5][6][7] This pre-saturates the acidic silanol sites with TEA.[1]

  • Sample Loading:

    • Dissolve the crude yellow oil/solid in a minimum amount of DCM.[1]

    • Alternative: If solubility is high, dry-load by adsorbing the crude onto Celite (ratio 1:2) to prevent band broadening.[1]

  • Elution Gradient:

    • Solvent A: Hexanes + 1% TEA.[1]

    • Solvent B: Ethyl Acetate (EtOAc) + 1% TEA.[1]

    • Gradient:

      • 0–5 min: 100% A (Elutes non-polar impurities/excess reagents).[1]

      • 5–20 min: Linear gradient to 20% B.

      • 20–40 min: Hold at 20–30% B (Target compound usually elutes here).[1]

      • 40+ min: Flush with 100% B to remove polar byproducts.[1]

  • Detection:

    • UV: 254 nm (Thiazole ring absorbs strongly).[1]

    • Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP).

      • Observation: Aldehydes turn bright orange/red immediately upon dipping/heating.[1]

Phase 3: Post-Column Processing[1]
  • Pool fractions containing the pure spot.[1]

  • Evaporate solvent under reduced pressure (< 40°C bath temp to prevent thermal degradation).[1]

  • Crucial Step: To remove residual TEA (boiling point ~89°C), co-evaporate the oil twice with DCM or Pentane.[1] High vacuum drying for 4 hours will solidify the product.[1]

Visualization of the Purification Logic

The following diagram illustrates the decision matrix and chemical logic flow for this purification.

PurificationFlow Start Crude Reaction Mixture (Vilsmeier Intermediate) Quench Quench: Sat. NaOAc/NaHCO3 (Hydrolysis of Iminium Salt) Start->Quench pH Control Extract Extraction (DCM) & Drying Quench->Extract TLC_Check TLC Analysis (Check for Tailing) Extract->TLC_Check Decision Does spot streak? TLC_Check->Decision Std_Col Standard Silica Column (Hex/EtOAc) Decision->Std_Col No (Rare) Mod_Col Amine-Modified Silica (Hex/EtOAc + 1% Et3N) Decision->Mod_Col Yes (Expected due to Basic N) Elution Gradient Elution (0-30% EtOAc) Mod_Col->Elution Pre-treat Silica Detection Detection: UV 254nm & 2,4-DNP Stain (Orange) Elution->Detection Final Pure 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (Yellow Solid) Detection->Final Pool & Evaporate

Figure 1: Workflow for the isolation of basic thiazole aldehydes, emphasizing the critical decision point regarding stationary phase modification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Co-elution of Impurities Gradient too steep.Shallow the gradient (e.g., 10% to 20% B over 20 CVs).
Product decomposes on column Acidic hydrolysis of aldehyde or oxidation.[1]Ensure TEA is present; minimize column residence time; use Nitrogen pressure.[1]
Cloudy fractions Silica dissolution or salt precipitation.[1]Filter fractions through a 0.45µm PTFE filter before evaporation.[1]
Low Recovery Irreversible adsorption (Chemisorption).[1]Switch to Neutral Alumina (Grade III) stationary phase if TEA-modified silica fails.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 329780696, 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

  • Muzart, J. (2009).[1][5] The Vilsmeier–Haack reaction with amides. Tetrahedron, 65(40), 8313–8323. (General Vilsmeier Context).

  • ResearchGate. (2014).[1] Discussion on Purification of Basic Aldehydes. Retrieved from [Link]

Sources

Application

Application Note: Analytical Characterization of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde

Introduction & Scope 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (CAS 900015-48-7) is a critical heterocyclic building block in medicinal chemistry.[1] Its structure combines a thiazole core, a secondary amine mimic (p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (CAS 900015-48-7) is a critical heterocyclic building block in medicinal chemistry.[1] Its structure combines a thiazole core, a secondary amine mimic (pyrrolidine) at the C2 position, and a reactive aldehyde handle at C5. This specific architecture makes it a versatile intermediate for synthesizing Schiff bases, Knoevenagel condensation products, and bioactive scaffolds targeting neurological and infectious diseases.

However, the molecule presents distinct analytical challenges:

  • Reactivity: The C5-aldehyde is prone to oxidation (to carboxylic acid) and spontaneous condensation.[1]

  • Electronic Effects: The electron-donating pyrrolidine ring conjugated to the thiazole creates a "push-pull" system, affecting UV absorption maxima and protonation states during chromatography.[1]

  • Solubility: The molecule exhibits lipophilic character but requires specific solvent choices for NMR and LC sample preparation to prevent aggregation or degradation.[1]

This guide provides a validated, self-consistent analytical framework for researchers to characterize this compound with high confidence.[1]

Physicochemical Profile

Before initiating wet-lab protocols, reference the following baseline properties to guide method selection.

PropertyValue / DescriptionAnalytical Implication
CAS Number 900015-48-7Verification key for procurement.
Formula C

H

N

OS
Monoisotopic Mass: 182.0514 Da.[1]
Mol. Weight 182.24 g/mol Target for MS (ESI+): m/z ~183.[1]
Appearance Pale yellow to beige solidColor indicates conjugation; darkening suggests oxidation.[1]
Solubility DMSO, CH

Cl

, MeOH
Avoid water for stock solutions; use DMSO for NMR.[1]
pKa (Pred.) ~3.6 (Thiazole N3)Use acidic mobile phase (pH < 3) for sharp HPLC peaks.[1]
UV

~270–330 nmStrong absorption due to N-C=N-C=C-C=O conjugation.[1]

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing the material, from crude isolation to final purity certification.

AnalyticalWorkflow Start Crude Material (Synthesis/Purchase) Solubility Solubility Check (DMSO/MeOH) Start->Solubility NMR Structural ID (1H / 13C NMR) Verify Aldehyde & Thiazole H Solubility->NMR HPLC_Dev HPLC Method Dev (Acidic Mobile Phase) Solubility->HPLC_Dev MS Mass Spec (ESI+) Confirm [M+H]+ = 183.06 NMR->MS Purity Purity Assessment (Target >95%) HPLC_Dev->Purity Decision Impurity Profile? Purity->Decision Oxidation Check for Acid Impurity (COOH at ~12 ppm) Decision->Oxidation Unknown Peaks present Release Release / Certificate of Analysis Decision->Release Single Peak Oxidation->Release

Figure 1: Decision-matrix for the analytical characterization of substituted thiazole aldehydes.

Protocol 1: Structural Identification (NMR & MS)

Objective: Unequivocal confirmation of the chemical structure, specifically verifying the integrity of the aldehyde group and the substitution pattern.

A. Nuclear Magnetic Resonance ( H NMR)

Rationale: The aldehyde proton is a distinct singlet effectively separated from the aromatic/aliphatic regions, serving as a primary probe for purity (integration vs. pyrrolidine signals).

  • Instrument: 400 MHz (or higher).[2][3]

  • Solvent: DMSO-

    
     (Preferred for solubility and preventing aldehyde hydration) or CDCl
    
    
    
    .[1]
  • Concentration: 5–10 mg in 0.6 mL solvent.

Expected Signals (DMSO-


): 
  • Aldehyde (-CHO):

    
     9.60 – 9.80 ppm (Singlet, 1H). Note: If this signal is split or shifted upfield, check for hydrate formation.[1]
    
  • Thiazole Ring (C4-H):

    
     7.90 – 8.20 ppm (Singlet, 1H). This is the diagnostic aromatic proton.[1]
    
  • Pyrrolidine (

    
    -CH
    
    
    
    ):
    
    
    3.40 – 3.60 ppm (Multiplet/Triplet, 4H). Protons adjacent to Nitrogen.[1][2][4]
  • Pyrrolidine (

    
    -CH
    
    
    
    ):
    
    
    1.90 – 2.10 ppm (Multiplet, 4H). Protons in the ring curvature.[1]

Critical Quality Attribute (CQA): Calculate the integral ratio of the Aldehyde proton (1H) to the Pyrrolidine


-protons (4H). A ratio < 0.25:1 suggests partial oxidation to the carboxylic acid or aldehyde degradation.[1]
B. Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI Positive Mode (Electrospray).[5]

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (50:50).[1]

  • Expected Ion:

    
     Da.[1]
    
  • Fragmentations: High collision energy may show loss of CO (-28 Da) typical of aldehydes, or loss of the pyrrolidine ring.

Protocol 2: Chromatographic Purity (HPLC-UV)[1]

Objective: Quantify purity and detect the primary impurity (2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid).

Method Development Logic: The thiazole nitrogen is weakly basic.[1] Using a neutral pH mobile phase can lead to peak tailing due to secondary interactions with silanols.[1] Acidic conditions (pH ~2-3) are mandatory to protonate the ring nitrogen fully, ensuring a sharp peak shape and reproducible retention time.

HPLC Method Parameters
ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 150 x 4.6 mm, 3.5 or 5 µm.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 310 nm (Specific to conjugated thiazole) and 254 nm (General).[1]
Injection Vol 5–10 µL
Diluent 50:50 Water:Acetonitrile
Gradient Table[1]
Time (min)% Mobile Phase BDescription
0.05Initial equilibration
2.05Hold to elute polar salts
15.090Linear gradient to elute organics
18.090Wash column
18.15Re-equilibration
23.05Ready for next injection

Data Interpretation:

  • Main Peak: The target aldehyde should elute at intermediate hydrophobicity (approx. 8–12 min depending on exact column).

  • Impurity A (Acid): The carboxylic acid oxidation product is more polar and will elute earlier (RRT ~0.6–0.8).[1]

  • Impurity B (Dimer): Aldol condensation products will be significantly more hydrophobic and elute late (RRT > 1.2).[1]

Stability & Handling Protocols

A. Oxidation Prevention

The C5-aldehyde is susceptible to autoxidation.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Handling: Minimize exposure to air in solution.[1] Prepare analytical samples immediately before injection.[1]

B. Schiff Base Artifacts

Do not use amine-containing solvents (e.g., Tris buffer) or primary alcohols (methanol) for long-term storage of solutions, as hemiacetal or imine formation can occur, appearing as "ghost peaks" in HPLC. Acetonitrile is the preferred organic modifier.[1]

References

  • ChemicalBook. (2025). 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (CAS 900015-48-7) Properties and Suppliers.[1][6] Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Retrieved from

  • Santa Cruz Biotechnology. (2024). 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde Product Data. Retrieved from [6]

  • Helix Chromatography. (2023). HPLC Methods for analysis of 2-Amino-5-methylthiazole. (Analogous Method Reference). Retrieved from

Disclaimer: This protocol is designed for research purposes. Users must consult the specific Safety Data Sheet (SDS) for CAS 900015-48-7 before handling.

Sources

Method

Application Note: A Robust HPLC Method for the Quantification of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde

Abstract This application note presents a detailed, step-by-step guide for the development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantifica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, step-by-step guide for the development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] The developed isocratic method is demonstrated to be specific, and suitable for routine analysis in research and quality control environments. The narrative explains the scientific rationale behind each methodological choice, from analyte characterization to final method validation, ensuring scientific integrity and trustworthiness.

Introduction: The Analytical Challenge

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry. Its structure, featuring a thiazole ring, is a common scaffold in a variety of biologically active compounds.[1] Accurate quantification of this intermediate is crucial for ensuring the quality and consistency of downstream synthetic products. The primary analytical challenge lies in developing a simple, reproducible, and reliable HPLC method that can be readily implemented in diverse laboratory settings. This guide provides a comprehensive walkthrough of the method development process, grounded in established chromatographic principles and regulatory expectations.

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of a successful HPLC method.

Chemical Structure and Properties:

  • IUPAC Name: 2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde

  • Molecular Formula: C₈H₁₀N₂OS[2]

  • Molecular Weight: 182.24 g/mol [2]

  • Appearance: Solid[2]

The structure combines a polar thiazole ring and a carbaldehyde group with a more non-polar pyrrolidine moiety. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.

UV-Vis Absorbance and Detection Wavelength (λmax):

Initial Strategy: Based on the conjugated system of the thiazole ring and the carbaldehyde group, a significant UV absorbance is expected. A prudent initial step is to perform a photodiode array (PDA) scan of a standard solution of the analyte from 200 to 400 nm to experimentally determine the λmax. For the purpose of this guide, we will hypothesize a λmax of 295 nm as a starting point for method development, a common region for aromatic aldehydes.

pKa and Mobile Phase pH Control:

The thiazole ring contains a nitrogen atom that can be protonated. The pKa of 2-aminothiazole is approximately 5.36.[5] While our target molecule is not 2-aminothiazole, this value suggests that the thiazole nitrogen in 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde is basic. To ensure consistent retention and good peak shape in reversed-phase HPLC, it is crucial to suppress the ionization of the analyte.[6] Therefore, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the pKa of the basic functional group.

Initial Strategy: A mobile phase pH of 3.0 will be the starting point. This will ensure that the thiazole nitrogen is fully protonated, leading to a single ionic species and predictable chromatographic behavior.

Solubility:

The analyte is expected to be soluble in common organic solvents used in HPLC, such as acetonitrile and methanol, and in aqueous-organic mixtures.

Initial Strategy: A diluent of 50:50 (v/v) acetonitrile and water will be used for standard and sample preparation. This is a common starting point that is compatible with reversed-phase systems.

HPLC Method Development: A Step-by-Step Protocol

The following sections detail the logical progression of experiments to arrive at an optimized and robust HPLC method.

Initial Screening and Column Selection

The goal of the initial screening is to achieve retention of the analyte and assess peak shape.

Chromatographic Column:

A C18 column is the most versatile and widely used stationary phase in reversed-phase HPLC and is an excellent starting point for this moderately polar analyte.

  • Recommended Column: A standard C18 column with dimensions of 4.6 x 150 mm and a particle size of 5 µm.

Initial Isocratic Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7) or a 20 mM phosphate buffer adjusted to pH 3.0. Formic acid is a simple and effective choice for initial screening.

  • Mobile Phase B: Acetonitrile

  • Initial Composition: 50:50 (v/v) Mobile Phase A : Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 295 nm (or the experimentally determined λmax)

Protocol:

  • Prepare a standard solution of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde at a concentration of approximately 100 µg/mL in the chosen diluent.

  • Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes.

  • Inject the standard solution and monitor the chromatogram.

  • Evaluation Criteria:

    • Retention Factor (k'): Aim for a k' between 2 and 10 for good resolution from the void volume and a reasonable run time.

    • Peak Shape (Asymmetry): The peak should be symmetrical, with an asymmetry factor between 0.8 and 1.5.

Optimization of Mobile Phase Composition

Based on the results of the initial screening, the mobile phase composition will be adjusted to fine-tune the retention time and improve peak shape.

Workflow for Mobile Phase Optimization:

Caption: Workflow for optimizing the organic modifier in the mobile phase.

Protocol:

  • If retention is too low (k' < 2): Decrease the percentage of acetonitrile in the mobile phase in 5% increments (e.g., to 45%, then 40%).

  • If retention is too high (k' > 10): Increase the percentage of acetonitrile in the mobile phase in 5% increments (e.g., to 55%, then 60%).

  • If peak shape is poor: Consider changing the organic modifier to methanol. Methanol has different selectivity compared to acetonitrile and can sometimes improve peak shape for certain compounds. Prepare a mobile phase with the same percentage of methanol as the best-performing acetonitrile mobile phase and compare the chromatograms.

Final Optimized Method and System Suitability

After systematic optimization, the following is a proposed final isocratic method.

Table 1: Optimized HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention and selectivity for moderately polar compounds.
Mobile Phase 60:40 (v/v) Water (pH 3.0 with Formic Acid) : AcetonitrileAchieves optimal retention time and peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at 295 nm (or experimentally determined λmax)Wavelength of maximum absorbance for best sensitivity.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Run Time 10 minutesSufficient to elute the analyte and any potential impurities.

System Suitability Testing (SST):

To ensure the trustworthiness and reliability of the analytical system, system suitability tests must be performed before any sample analysis. This is a key requirement of regulatory guidelines such as those from the International Council for Harmonisation (ICH).[7][8]

Protocol:

  • Make five replicate injections of a standard solution.

  • Calculate the following parameters:

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates injection precision.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Ensures retention time reproducibility.

Method Validation Principles

A fully validated method provides documented evidence that the procedure is suitable for its intended purpose. The following is a summary of the key validation parameters that should be assessed according to ICH guidelines.[7][8]

Workflow for HPLC Method Validation:

Method_Validation Specificity Specificity (Peak Purity) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated HPLC Method Robustness->Validated_Method

Caption: Key parameters for HPLC method validation according to ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is often evaluated using a PDA detector to check for peak purity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is usually determined by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development of a robust RP-HPLC method for the quantification of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde. By following the outlined steps of analyte characterization, systematic optimization of chromatographic conditions, and adherence to system suitability and validation principles, researchers and drug development professionals can implement a reliable and accurate analytical method. The presented approach emphasizes the importance of understanding the underlying chemical principles to make informed decisions during method development, leading to a trustworthy and transferable analytical procedure.

References

  • Rahmani, R., et al. (2020). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 73, 107-118. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Mahmoodi, N. O., et al. (2015). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. ACS Omega, 5(3), 1489–1497. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application

Application Note: High-Purity Synthesis of Thiazole-Core Kinase Inhibitors using 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde

Executive Summary This application note details the synthetic utility of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (CAS 900015-48-7) as a critical intermediate in the development of ATP-competitive kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (CAS 900015-48-7) as a critical intermediate in the development of ATP-competitive kinase inhibitors. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the hinge-binding motif in inhibitors targeting CDK , PI3K , and VEGFR families.

This guide provides optimized protocols for utilizing this specific aldehyde in Knoevenagel condensations and Reductive Aminations , enabling the rapid generation of diverse chemical libraries. We focus on overcoming common synthetic challenges—specifically steric hindrance at the C5 position and solubility issues associated with the pyrrolidine moiety.

Scientific Rationale & Mechanism

The Thiazole Pharmacophore in Kinase Inhibition

The 2-aminothiazole moiety mimics the adenine ring of ATP. The nitrogen at position 3 (N3) typically acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Cys residue), while the substituent at position 2 (in this case, the pyrrolidine ring) projects into the solvent-accessible region, often improving pharmacokinetic properties such as solubility and metabolic stability.

The C5-aldehyde functionality is the "warhead" attachment point. It allows for the installation of vinyl-nitriles, acrylamides, or heterocyclic acceptors (like oxindoles) via condensation reactions. These extensions reach into the hydrophobic back pocket of the kinase, determining selectivity.

Reaction Pathway: The Knoevenagel Route

The primary application of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde is the synthesis of vinyl-thiazole inhibitors . The reaction proceeds via a Knoevenagel condensation with active methylene compounds (e.g., oxindoles, rhodanines, or malononitrile).

Mechanism:

  • Deprotonation: Base-mediated deprotonation of the active methylene.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the thiazole aldehyde.

  • Dehydration: Elimination of water yields the

    
    -unsaturated system, stabilizing the molecule via extended conjugation.
    

Experimental Protocols

Protocol A: Synthesis of Indolin-2-one Analogues (Sunitinib-like Scaffold)

Targeting VEGFR/PDGFR families.

Reagents:

  • Starting Material: 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (1.0 eq)

  • Coupling Partner: 5-Fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq)

  • Base: Piperidine (0.1 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol (182 mg) of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde and 1.0 mmol (151 mg) of 5-Fluoro-1,3-dihydro-2H-indol-2-one in 10 mL of absolute Ethanol.

  • Catalysis: Add catalytic piperidine (10

    
    L, ~0.1 mmol). Note: Pyrrolidine can also be used as a base, but piperidine is preferred for steric reasons in this specific condensation.
    
  • Reflux: Heat the reaction mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The product typically appears as a bright yellow/orange spot.

  • Precipitation: Cool the mixture slowly to room temperature, then to 0°C in an ice bath. The condensation product should precipitate as a fine solid.

  • Filtration: Filter the solid under vacuum using a Buchner funnel. Wash the cake with cold Ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from EtOH/DMF (9:1) if purity is <95% by HPLC.

Critical Parameter: The pyrrolidine ring on the thiazole acts as an electron-donating group (EDG), reducing the electrophilicity of the aldehyde carbonyl. If the reaction is sluggish, add acetic acid (0.1 eq) to buffer the piperidine (forming a piperidinium acetate catalyst), which facilitates the dehydration step.

Protocol B: Reductive Amination for Solubility Exploration

Targeting CDK/Aurora Kinase solvent-front interactions.

Reagents:

  • Aldehyde: 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (1.0 eq)

  • Amine: Morpholine or N-Methylpiperazine (1.2 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE)

Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.2 mmol) in DCE (10 mL). Add Acetic Acid (1 drop) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour under Nitrogen.

  • Reduction: Add STAB (1.5 mmol) in one portion. Stir at RT for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
     (10 mL).
    
  • Extraction: Extract with DCM (3 x 15 mL). Dry organics over MgSO

    
     and concentrate.
    

Data Analysis & Optimization

The following table summarizes solvent effects on the Knoevenagel condensation yield (Protocol A), highlighting the importance of solvent polarity in stabilizing the transition state.

SolventTemperature (°C)CatalystTime (h)Yield (%)Notes
Ethanol 78 (Reflux)Piperidine488% Optimal balance of solubility/rate.
Methanol 65 (Reflux)Piperidine682%Slower rate due to lower temp.
Toluene 110Piperidine/AcOH265%Higher temp, but product degradation observed.
Water 100None12<10%Poor solubility of starting materials.

Visualizing the Workflow

The following diagram illustrates the strategic divergence point where the aldehyde intermediate dictates the inhibitor class.

KinaseInhibitorSynthesis cluster_Pharmacophore Pharmacophore Role Aldehyde 2-Pyrrolidin-1-yl-1,3- thiazole-5-carbaldehyde Knoevenagel Knoevenagel Condensation (Piperidine/EtOH) Aldehyde->Knoevenagel ReductiveAm Reductive Amination (STAB/DCE) Aldehyde->ReductiveAm Oxindole Oxindole Derivative (Active Methylene) Oxindole->Knoevenagel Amine Primary/Secondary Amine Amine->ReductiveAm VinylThiazole Vinyl-Thiazole Inhibitor (VEGFR/PDGFR Class) Knoevenagel->VinylThiazole -H2O AminoMethyl Aminomethyl-Thiazole (CDK/Aurora Class) ReductiveAm->AminoMethyl Reduction Hinge Binding Hinge Binding VinylThiazole->Hinge Binding Solvent Interaction Solvent Interaction AminoMethyl->Solvent Interaction

Figure 1: Divergent synthesis pathways utilizing the thiazole-5-carbaldehyde scaffold to access distinct kinase inhibitor classes.

Safety & Handling

  • Hazard Identification: The aldehyde is an irritant (H315, H319, H335). The pyrrolidine moiety renders it basic; avoid contact with strong oxidizers.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

  • Waste Disposal: All organic solvents and amine wastes must be disposed of in accordance with local EHS regulations for halogenated (DCE) and non-halogenated (EtOH) waste.

References

  • Thiazole Scaffolds in Oncology: Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives. European Journal of Medicinal Chemistry, 97, 911-927.

  • Knoevenagel Condensation Mechanism: Knoevenagel Condensation.[1][2][3][4][5] Organic Chemistry Portal.

  • 2-Aminothiazole as a Privileged Scaffold: Das, D., et al. (2016). Recent advances in the synthesis and biological activity of 2-aminothiazoles. European Journal of Medicinal Chemistry.

  • Kinase Inhibitor Synthesis (General Protocol): Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

optimization of reaction conditions for thiazole synthesis (temperature, solvent, catalyst)

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis and optimization of thiazole derivatives. This document is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of thiazole derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this critical heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The Enduring Importance of the Thiazole Ring

The thiazole ring is a cornerstone of medicinal chemistry and materials science. It is a key structural motif in numerous FDA-approved drugs, including the anti-inflammatory Meloxicam and various antibiotics.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a stable, aromatic scaffold for diverse functionalization. The classical Hantzsch and Cook-Heilbron syntheses remain highly relevant, though modern advancements have introduced a wide array of catalysts and conditions to improve yield, selectivity, and environmental footprint.[1][3][4][5]

This guide will focus on the three most critical parameters in any thiazole synthesis: Temperature , Solvent , and Catalyst . Understanding their interplay is paramount to achieving your desired outcome.

Optimization & Troubleshooting Guide (Q&A Format)

This section directly addresses common issues encountered in the laboratory.

Temperature Control

Temperature is the simplest yet most powerful lever to pull in reaction optimization. It directly influences reaction kinetics, but exceeding the optimal range can be detrimental.

Q: My reaction is extremely slow or has not started. Should I just increase the heat?

A: Increasing the temperature is a logical first step, as most thiazole syntheses, particularly the classic Hantzsch condensation, require heat to overcome the activation energy for cyclization and dehydration.[6] However, proceed with caution.

  • Causality: The initial S-alkylation of the thioamide by the α-haloketone is often facile, but the subsequent intramolecular cyclization and dehydration to form the aromatic ring requires a significant energy input.[4] Heating provides this energy.

  • Recommendation: Increase the temperature in controlled increments of 10-20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). If you see the consumption of starting materials and the formation of a new, more polar intermediate (the hydroxythiazoline) followed by its conversion to the final product, you are on the right track. Many reactions are run at the reflux temperature of the chosen solvent, such as ethanol.[7]

Q: I'm observing significant charring and the formation of multiple side products. Is my temperature too high?

A: Almost certainly. Excessive heat can lead to the degradation of starting materials, intermediates, or the final thiazole product itself. Thioamides and α-haloketones can be unstable at high temperatures.

  • Causality: High temperatures can promote undesired side reactions, such as polymerization or elimination reactions of the α-haloketone. The thiazole ring itself, while aromatic, can be susceptible to decomposition under harsh conditions.

  • Recommendation: Immediately reduce the temperature. If the reaction requires high heat to proceed, consider a higher-boiling point solvent to maintain a stable, controlled reflux temperature. Alternatively, explore catalytic methods that can lower the activation energy, allowing the reaction to proceed at a milder temperature.[8] Microwave-assisted synthesis is an excellent technique for precise and rapid heating, often reducing side product formation.[9][10][11]

Solvent Selection

The solvent does more than just dissolve reactants; it influences reaction rates and can even alter reaction pathways by stabilizing or destabilizing intermediates and transition states.

Q: What is the best "all-purpose" solvent for a standard Hantzsch synthesis?

A: Ethanol is the most common and effective solvent for general Hantzsch synthesis.[7]

  • Causality: Ethanol is a polar, protic solvent that effectively solubilizes the typical starting materials (α-haloketones and thioamides/thiourea). Its protic nature can facilitate the dehydration step of the mechanism. Its boiling point (78°C) provides a suitable reflux temperature for many substrates.

  • Alternatives: Other alcohols like methanol or isopropanol are also frequently used.[6] For less reactive substrates requiring higher temperatures, solvents like dimethylformamide (DMF) or dioxane can be employed.[4][7]

Q: My starting materials are not fully dissolving. What should I do?

A: Poor solubility is a common cause of slow or incomplete reactions.

  • Causality: If reactants are not in the same phase, the reaction rate is limited by the diffusion between phases, not the intrinsic chemical kinetics.

  • Recommendations:

    • Increase Solvent Volume: This is the simplest solution, but may lead to very dilute conditions.

    • Change Solvent: Switch to a more appropriate solvent. If you have nonpolar starting materials, a less polar solvent like toluene or a co-solvent system might be necessary. DMF is an excellent solvent for a wide range of organic compounds.[4][7]

    • Use a Co-Solvent: A mixture of solvents, such as Ethanol/Water, can sometimes improve solubility and reaction outcomes.[8]

Q: Are there any "green" solvent options for thiazole synthesis?

A: Yes, the field is actively moving towards more sustainable options.

  • Causality: Traditional solvents like DMF and chlorinated hydrocarbons are effective but pose significant environmental and health risks. Green chemistry principles encourage their replacement.

  • Recommendations:

    • Water: For certain substrates, water can be an excellent solvent, especially when combined with a phase-transfer catalyst like CTAB or when using water-soluble starting materials.[9]

    • Glycerol/PEG: These are biodegradable, low-toxicity solvents with high boiling points, making them suitable for reactions that require heating.[9]

    • Solvent-Free: Grinding the reactants together, sometimes with a solid catalyst, and heating them can be a highly efficient and environmentally benign method.[9][12]

Catalyst Choice

A catalyst can dramatically accelerate a reaction, often under milder conditions, by providing an alternative, lower-energy reaction pathway.

Q: Is a catalyst always necessary for thiazole synthesis?

A: Not always, but it is often highly beneficial. The classic Hantzsch synthesis can proceed without a catalyst, simply with heat, but it is often slow.[12] Many modern protocols rely on catalysts to improve efficiency and yield.

  • Causality: Catalysts lower the activation energy of the rate-determining step, which is typically the cyclization or dehydration.

  • Recommendation: For simple, unfunctionalized thiazoles, thermal conditions may suffice. For more complex molecules, faster reaction times, or milder conditions, a catalyst is strongly recommended.

Q: When should I use a base vs. an acid catalyst?

A: The choice depends on the specific variant of the synthesis.

  • Base Catalysis (e.g., piperidine, triethylamine): Often used in reactions involving active methylene compounds, such as the synthesis of pyrano[2,3-d]thiazoles. The base deprotonates the active methylene group, generating a nucleophile that initiates a Michael addition.[7]

  • Acid Catalysis (e.g., p-toluenesulfonic acid (PTSA), TfOH): Strong acids can protonate the carbonyl oxygen of the α-haloketone, making the carbonyl carbon more electrophilic. More importantly, they are highly effective at catalyzing the final dehydration step of the hydroxythiazoline intermediate to form the aromatic thiazole.[9][12] Heterogeneous acid catalysts like silica-supported tungstosilicic acid offer the advantage of easy recovery and reuse.[8]

Q: I see protocols using palladium (Pd) or copper (Cu) catalysts. When are these used?

A: Metal catalysts are used for more advanced C-H activation or cross-coupling reactions to functionalize a pre-existing thiazole ring or to construct the ring via different bond disconnections.

  • Causality: These are not typical for the Hantzsch synthesis. They are used for reactions like the direct arylation of a thiazole C-H bond, where a catalyst like Pd(OAc)₂ or CuI facilitates the coupling with an aryl halide.[12]

  • Recommendation: Use these methods when you need to install aryl or other complex groups onto the thiazole core, rather than for the initial ring formation from acyclic precursors.

Q: My reaction involves two immiscible phases. Would a phase-transfer catalyst (PTC) help?

A: Yes, a PTC is an excellent choice in such scenarios.

  • Causality: A PTC, such as Cetyl Trimethyl Ammonium Bromide (CTAB), is a molecule with both hydrophilic and hydrophobic parts. It can transport an anionic reactant from the aqueous phase into the organic phase to react with the substrate, thereby accelerating the reaction.

  • Recommendation: If you are using a biphasic system (e.g., water and an organic solvent), adding a catalytic amount of a PTC can dramatically improve reaction rates and yields.[9]

Data Summary & Key Protocols

Table 1: General Reaction Conditions for Thiazole Synthesis
Synthesis TypeTypical ReactantsCatalystSolventTemperature (°C)Key Features
Classic Hantzsch α-Haloketone + Thioamide/ThioureaNone or mild base/acidEthanol, Methanol50 - 80 (Reflux)The most common and versatile method.[1][4][6]
Cook-Heilbron α-Aminonitrile + CS₂NoneMild/AqueousRoom TempForms 5-aminothiazoles under mild conditions.[4][5][13]
Green/MCR Aldehyde + Thiourea + α-HaloketoneReusable acid (e.g., SiW/SiO₂)Water, Glycerol, or Solvent-free40 - 110Environmentally benign, often one-pot.[8][9][14]
Microwave-Assisted VariousAcid or BaseDCE, Ethanol, or Solvent-free100 - 130Extremely rapid heating, short reaction times.[9][10][11]
Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone (α-halo ketone)

  • Thiourea (thioamide source)

  • Methanol (solvent)

  • 5% Sodium Carbonate solution (for workup)

Procedure:

  • In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (e.g., 5 mmol) and thiourea (e.g., 7.5 mmol, 1.5 equiv).[6]

  • Add methanol (e.g., 10 mL) to dissolve the reagents. Equip the vessel with a stir bar and a loose-fitting cap or reflux condenser.

  • Gently heat the mixture to reflux (a sand bath set to ~100°C is effective) with stirring for 30-60 minutes.[6]

  • Monitor the reaction by TLC (e.g., 50:50 Ethyl Acetate:Hexane) until the 2-bromoacetophenone spot has been consumed.

  • Allow the reaction mixture to cool to room temperature. The product may be present as its HBr salt, which is soluble in methanol.[6]

  • Slowly add the reaction mixture to a beaker containing a stirred solution of 5% aqueous sodium carbonate (~20 mL).[6]

  • The free base of the 2-amino-4-phenylthiazole will precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Assess purity by melting point and NMR spectroscopy. The expected product is a white or off-white solid.[6]

Visualized Workflows & Mechanisms

Hantzsch Thiazole Synthesis Mechanism

This diagram illustrates the fundamental steps of the reaction: (1) Nucleophilic attack by the sulfur of the thioamide on the α-haloketone, (2) Intramolecular cyclization via attack of the nitrogen onto the carbonyl carbon, and (3) Dehydration to yield the final aromatic thiazole.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Thioamide Thioamide (R'-C(S)NH2) S_Alkylation S-Alkylation Intermediate Thioamide->S_Alkylation 1. Nucleophilic Attack (SN2) Haloketone α-Haloketone (R-C(O)CH2X) Haloketone->S_Alkylation Hydroxythiazoline Hydroxythiazoline (Cyclized Intermediate) S_Alkylation->Hydroxythiazoline 2. Intramolecular Cyclization Product Aromatic Thiazole Hydroxythiazoline->Product 3. Dehydration (-H2O)

Caption: The reaction mechanism for the Hantzsch thiazole synthesis.

Troubleshooting Flowchart for Thiazole Synthesis

This logical diagram guides a researcher through diagnosing and solving a problematic reaction.

Troubleshooting_Flowchart Start Reaction Yield is Low or No Product Formed Check_TLC Analyze by TLC: Any Starting Material (SM) Left? Start->Check_TLC SM_Yes Yes, SM remains Check_TLC->SM_Yes Yes SM_No No, SM consumed Check_TLC->SM_No No Solubility Are reactants fully dissolved? SM_Yes->Solubility Sol_No No -> Change/increase solvent volume Solubility->Sol_No No Sol_Yes Yes -> Reaction is slow Solubility->Sol_Yes Yes Increase_Temp Increase Temperature or Add Catalyst Sol_Yes->Increase_Temp Side_Products Are there many side products or baseline 'tar'? SM_No->Side_Products SP_Yes Yes -> Conditions too harsh Side_Products->SP_Yes Yes SP_No No -> Product lost in workup Side_Products->SP_No No Reduce_Temp Reduce Temperature or use milder catalyst SP_Yes->Reduce_Temp Check_Workup Check pH during extraction/ precipitation. Optimize purification. SP_No->Check_Workup

Caption: A logical workflow for troubleshooting thiazole synthesis.

References

  • Thiazole synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment . (2020, November 5). YouTube. Retrieved February 12, 2026, from [Link]

  • Pyrano[2,3-D]Thiazole: Synthesis . (2018). To Chemistry Journal, 1(2). Retrieved February 12, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole . (n.d.). Pharmaguideline. Retrieved February 12, 2026, from [Link]

  • Thiazole formation through a modified Gewald reaction . (2015). Beilstein Journal of Organic Chemistry, 11, 98. Retrieved February 12, 2026, from [Link]

  • Thiazole - Wikipedia . (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles . Current Organic Synthesis, 19(6). Retrieved February 12, 2026, from [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies . (2024). ACS Omega. Retrieved February 12, 2026, from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives . (n.d.). Molecules, 26(21), 6430. Retrieved February 12, 2026, from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review . (2024). BEPLS, 13(2). Retrieved February 12, 2026, from [Link]

  • Review of the synthesis and biological activity of thiazoles . (2020). Cogent Chemistry, 6(1). Retrieved February 12, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . (n.d.). Molecules, 21(9), 1159. Retrieved February 12, 2026, from [Link]

  • Thiazole . (n.d.). CUTM Courseware. Retrieved February 12, 2026, from [Link]

  • Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole . (n.d.). Slideshare. Retrieved February 12, 2026, from [Link]

  • Cook–Heilbron thiazole synthesis - Wikipedia . (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... . (n.d.). Journal of the Serbian Chemical Society. Retrieved February 12, 2026, from [Link]

  • Cook–Heilbron thiazole synthesis. | Download Scientific Diagram . (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Microwave-Assisted Synthesis, Molecular Docking Studies and Biological Evaluation of Novel Thiazole, Imidazole-Indole Hybrids . (2023). Asian Journal of Chemistry, 35(2), 419-424. Retrieved February 12, 2026, from [Link]

  • Microwave Assisted Synthesis of Thiazole via Acetophenones . (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents . (2024). MDPI. Retrieved February 12, 2026, from [Link]

  • Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies . (2020). Journal of Taibah University for Science, 14(1), 741-749. Retrieved February 12, 2026, from [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives . (n.d.). Results in Chemistry, 6, 101217. Retrieved February 12, 2026, from [Link]

Sources

Optimization

purification challenges of polar thiazole derivatives

Technical Support Center: Purification of Polar Thiazole Derivatives Welcome to the Heterocycle Purification Hub Executive Summary: Thiazole derivatives present a "perfect storm" for purification failures. Their basic ni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Thiazole Derivatives

Welcome to the Heterocycle Purification Hub

Executive Summary: Thiazole derivatives present a "perfect storm" for purification failures. Their basic nitrogen (pKa ~2.5) interacts aggressively with acidic silanols on silica gel, causing severe tailing. Their polarity often leads to "oiling out" during crystallization, and the N/S heteroatoms act as potent ligands for Palladium catalysts used in cross-coupling reactions. This guide provides self-validating protocols to resolve these specific bottlenecks.

Module 1: Normal Phase Chromatography (The "Streak" Issue)

User Question: My thiazole derivative streaks from the baseline to the solvent front on silica gel, even with 5% MeOH/DCM. How do I get distinct spots?

The Mechanism: Standard silica gel is slightly acidic (pH ~5). The basic nitrogen lone pair on the thiazole ring forms a hydrogen bond or ionic interaction with surface silanols (Si-OH). This is not a simple adsorption; it is an ion-exchange process that drags the compound along the column.

The Solution: Competitive Deactivation You must introduce a stronger base to occupy the silanol sites before your compound arrives.

Protocol A: The "Pre-Wash" Method (Recommended)

Best for: Delicate separations where mobile phase additives might interfere with detection (e.g., MS).

  • Column Prep: Pack your silica column as usual.

  • The Deactivation Flush: Flush the column with 3 Column Volumes (CV) of 1% Triethylamine (TEA) in Hexane .

    • Why: TEA is a stronger base than thiazole. It binds irreversibly to the most active acidic silanols.

  • Equilibration: Flush with 2 CV of your starting mobile phase (without TEA) to remove excess free base.

  • Run: Load your sample and run your gradient. The "active" sites are now capped.

Protocol B: Mobile Phase Modifiers

Best for: Routine purification of highly polar amines.

  • Standard Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to the polar solvent component (e.g., the Methanol bottle).

  • Critical Warning: Do not add amine modifiers to the non-polar solvent (Hexane/DCM) first, as they may precipitate. Always mix into the polar solvent.

Visual Guide: Mobile Phase Selection Logic

ThiazolePurification Start Start: Thiazole Tailing on TLC CheckRf Is Rf < 0.1 in 10% MeOH/DCM? Start->CheckRf AddBase Add 1% TEA or NH4OH to Mobile Phase CheckRf->AddBase No (Rf is okay, just streaking) CheckSolubility Is compound soluble in DCM? CheckRf->CheckSolubility Yes (Too polar) SwitchAlumina Switch to Neutral Alumina (Avoids Silanol interaction) AddBase->SwitchAlumina Still Streaking? CheckSolubility->SwitchAlumina Yes SwitchC18 Switch to Reverse Phase (C18) Use Acidic Buffer CheckSolubility->SwitchC18 No (Water soluble)

Caption: Decision matrix for overcoming silica gel interactions. Blue nodes indicate start; Green/Yellow/Red indicate protocol shifts.

Module 2: Reverse Phase HPLC & HILIC

User Question: I switched to C18 Preparative HPLC, but I'm getting split peaks or broad humps. My compound is a 2-aminothiazole.

The Mechanism: Thiazoles have a pKa typically between 2.5 and 5.0 (depending on substituents).

  • At neutral pH (pH 7): The species exists in equilibrium between protonated (

    
    ) and neutral (
    
    
    
    ) forms. This "toggling" causes peak splitting.
  • At low pH (pH < 2): The nitrogen is fully protonated.

  • At high pH (pH > 8): The nitrogen is fully neutral.

The Solution: pH Locking

Buffer SystempH RangeSuitability for ThiazolesNotes
0.1% TFA / Water ~2.0Excellent Keeps thiazole fully protonated (

). Sharp peaks, but low retention on C18.
0.1% Formic Acid ~2.7Good Volatile (MS friendly). May be close to pKa for some derivatives (risk of broadening).
10mM Amm. Bicarb ~8-10Moderate Keeps thiazole neutral (

). Better retention on C18, but silica dissolution risk high > pH 8.
The "Void Volume" Problem (HILIC Solution)

If your thiazole elutes immediately (in the void volume) on C18 even with 95% water, it is too polar. You must switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

HILIC Protocol for Thiazoles:

  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase A: Acetonitrile (ACN) with 5-10 mM Ammonium Formate.

  • Mobile Phase B: Water with 5-10 mM Ammonium Formate (pH 3).

  • Gradient: Start at 95% ACN (Organic) and gradient down to 60% ACN.

    • Note: This is the "reverse" of C18. Water is the strong solvent here.[1]

Module 3: Crystallization & "Oiling Out"

User Question: My product separates as a yellow oil at the bottom of the flask instead of crystallizing. How do I fix this?

The Mechanism: "Oiling out" occurs when the Liquid-Liquid phase separation (LLPS) boundary is hit before the solubility curve. This is common with polar thiazoles containing hydrogen bond donors/acceptors, where impurities disrupt the crystal lattice formation.

The Solution: Salt Formation Converting the free base thiazole into a salt increases the lattice energy, making crystallization more favorable than oiling.

Protocol: HCl Salt Formation
  • Dissolution: Dissolve the "oil" in a minimum amount of anhydrous Ethanol or Isopropanol.

  • Acid Addition: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.

  • Observation:

    • Immediate Precipitate: Filter and wash with cold ether.

    • No Precipitate: Add Diethyl Ether (antisolvent) dropwise until the solution turns slightly cloudy. Stop. Store at -20°C overnight.

  • Recovery: The hydrochloride salt is usually highly crystalline and non-hygroscopic compared to the free base.

Module 4: Metal Scavenging (Drug Development Focus)

User Question: I made my thiazole via Suzuki coupling. I have residual Palladium (Pd) > 500 ppm. Standard silica didn't remove it.

The Mechanism: Thiazoles are excellent ligands. The sulfur and nitrogen atoms chelate Pd(II) species, pulling them through standard purification steps.

The Solution: Thiol-Derivatized Silica Standard silica cannot compete with the thiazole-Pd bond. You need a scavenger with a higher affinity for Pd than your product.

Protocol:

  • Reagent: Use Thiol-functionalized silica (Si-SH) or Thiourea-functionalized resin .

  • Ratio: Add 5–10 equivalents of scavenger relative to the estimated metal content (or 10% w/w relative to product).

  • Process:

    • Dissolve product in MeOH or THF.

    • Add scavenger resin.[2]

    • Stir at 50°C for 4 hours (Heat is crucial to break the Thiazole-Pd complex).

    • Filter through a 0.2 µm pad.

  • Validation: Test Pd levels via ICP-MS. Target is typically < 10 ppm for APIs.

Visual Guide: Scavenging Workflow

PdScavenging Crude Crude Thiazole (High Pd) Dissolve Dissolve in THF/MeOH Crude->Dissolve AddResin Add Si-SH Resin (10 wt%) Dissolve->AddResin Heat Heat to 50°C (Kinetic Exchange) AddResin->Heat Required for Chelation Break Filter Filter Resin Heat->Filter Pure API Grade Thiazole (<10 ppm Pd) Filter->Pure

Caption: Workflow for breaking the Thiazole-Palladium chelation complex using functionalized resins.

References

  • Teledyne ISCO. (2017). Flash Chromatography Guide: Purification of Basic Compounds. Retrieved from [Link]

  • Biotage. (2023).[2] Strategies for Metal Scavenging in Pharmaceutical Synthesis. Retrieved from [Link]

  • Waters Corporation. (2022). HILIC: Hydrophilic Interaction Chromatography Beginner's Guide. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Context: Selection of counter-ions for basic heterocycles).

  • Alpert, A. J. (1990).[5] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. (Foundational text for HILIC mechanisms).

Sources

Troubleshooting

troubleshooting peak tailing in HPLC analysis of thiazole compounds

Introduction: The "Thiazole Challenge" If you are seeing peak tailing with thiazole-containing compounds, you are not alone. Thiazoles are chemically unique: they possess a sulfur atom (prone to coordination) and a pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Thiazole Challenge"

If you are seeing peak tailing with thiazole-containing compounds, you are not alone. Thiazoles are chemically unique: they possess a sulfur atom (prone to coordination) and a pyridine-like nitrogen (a Lewis base). This dual nature makes them "sticky" in standard Reversed-Phase Liquid Chromatography (RPLC).

This guide does not just tell you what to do; it explains why your current method is failing and provides a self-validating path to fix it.

Part 1: Diagnostic Workflow

Before changing your mobile phase, use this logic tree to identify the root cause. Tailing is rarely random; it is a symptom of a specific chemical mismatch.

ThiazoleTroubleshooting Start START: Peak Tailing Observed CheckLoad Step 1: Inject 10x Dilution Start->CheckLoad LoadResult Does peak shape improve? CheckLoad->LoadResult MassOverload Diagnosis: Mass Overload Action: Reduce injection vol/conc LoadResult->MassOverload Yes CheckChem Step 2: Check Mobile Phase pH LoadResult->CheckChem No pH_Check Is pH within +/- 1 unit of analyte pKa? CheckChem->pH_Check Bad_pH Diagnosis: Ionization State Mismatch Action: Move pH +/- 2 units away from pKa pH_Check->Bad_pH Yes CheckSilanol Step 3: Add 5mM Triethylamine (TEA) pH_Check->CheckSilanol No TEA_Result Does tailing disappear? CheckSilanol->TEA_Result SilanolIssue Diagnosis: Silanol Interaction Action: Use TEA or High-pH resistant column TEA_Result->SilanolIssue Yes MetalIssue Diagnosis: Metal Chelation Action: Passivate system / PEEK tubing TEA_Result->MetalIssue No

Figure 1: Decision tree for isolating the root cause of peak asymmetry in thiazole analysis.

Part 2: The Chemistry of Tailing (Why it Happens)

To fix the problem, you must understand the interaction at the molecular level.

The Silanol Trap

The surface of silica columns is covered in silanol groups (Si-OH). These are weakly acidic (pKa ~ 4.5 - 8.0).

  • The Thiazole Factor: The nitrogen in the thiazole ring has a lone pair of electrons. Even if the ring pKa is low (~2.5), substituents (like amines in aminothiazoles) can raise the pKa to 6-7.

  • The Interaction: If your mobile phase pH is > 3, silanols deprotonate (Si-O⁻).[1][2] Your basic thiazole (BH⁺) is electrostatically attracted to the column surface, not just the C18 ligand. This "secondary retention" causes the tail.[3]

Metal Chelation

Thiazoles are excellent ligands. If your HPLC system has stainless steel frits or tubing, trace iron (Fe) or nickel (Ni) can coordinate with the thiazole sulfur/nitrogen, causing severe tailing that does not respond to pH changes.

InteractionMechanism cluster_silica Silica Surface cluster_analyte Thiazole Analyte cluster_metal System Contamination SiO Si-O⁻ Thiazole Thiazole-NH⁺ SiO->Thiazole Electrostatic (Tailing) Fe Fe²⁺ Fe->Thiazole Chelation (Broadening)

Figure 2: The two primary enemies of peak symmetry: Silanol electrostatic attraction and Metal chelation.

Part 3: Solutions & Protocols

Solution A: Mobile Phase Optimization (The "2 pH Rule")

Never run a thiazole analysis at a pH close to its pKa. You will have a mixture of protonated and neutral species, leading to split or broad peaks.[4]

StrategypH RangeMechanismRecommended Buffer
Low pH (Classic) pH 2.0 – 2.5Protonates silanols (Si-OH), suppressing the negative charge.0.1% Formic Acid or Phosphate
High pH (Modern) pH 9.5 – 10.5Suppresses ionization of the thiazole (keeps it neutral).10mM Ammonium Bicarbonate or Ammonia
Ion Suppression N/ACompetes for active sites.Triethylamine (TEA)

Protocol: The TEA Test If you cannot change pH significantly, add a "sacrificial base."

  • Prepare mobile phase with 5mM Triethylamine (TEA) .[5]

  • Adjust pH after adding TEA (TEA is very basic).

  • Run the sample.

  • Result: If tailing vanishes, the issue was silanol activity.[3]

Solution B: Column Selection

Not all C18 columns are equal. For thiazoles, "End-capping" is non-negotiable.

  • High-Purity Silica (Type B): Low metal content (< 10 ppm). Essential to prevent chelation.

  • Hybrid Particles (e.g., Waters BEH, Agilent Poroshell HPH): These allow you to run at pH 10. At pH 10, the thiazole is neutral and flies through the column with sharp symmetry.

  • Embedded Polar Group (EPG): These columns have a polar group near the surface that creates a "water shield," preventing the thiazole from touching the surface silanols.

Solution C: Addressing Metal Chelation

If pH adjustment and TEA fail, your thiazole is likely chelating iron in the system.

Protocol: System Passivation

  • Remove the column. Install a union.

  • Flush system with 30% Phosphoric Acid or EDTA solution for 60 minutes.

  • Rinse with water for 30 minutes.

  • Re-install column.[3]

  • Long-term fix: Replace stainless steel frits with PEEK frits.

Part 4: Frequently Asked Questions (FAQs)

Q: I am using a "Base Deactivated" column but still see tailing. Why? A: "Base Deactivated" is a marketing term, not a guarantee. Even end-capped columns lose their end-capping over time, especially if used in acidic conditions (pH < 2) for long periods. Try a fresh column or switch to a Hybrid (Ethylene-Bridged) particle which is chemically more robust.

Q: Can I use ion-pairing agents like Hexanesulfonate? A: You can, but I advise against it. Ion-pairing agents are "chromatographic glue." They require long equilibration times (often 50+ column volumes) and are nearly impossible to wash out completely. Try the High pH strategy first; it is cleaner and more reproducible.

Q: My peak tails, but only for the first few injections. Then it stabilizes. A: This is a classic equilibration issue. Thiazoles can adsorb to active sites on the column until those sites are "saturated."

  • Fix: Perform a "priming injection" of a high-concentration standard before starting your sequence to saturate these active sites.

References

  • Chrom Tech, Inc. (2025).[2] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (2025).[6] Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Phenomenex. (2025).[6] Overcoming peak tailing of basic analytes in silica type A stationary phases. Retrieved from [Link]

  • LCGC International. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Synthesis Guide: Hantzsch vs. Cook-Heilbron for Thiazole Scaffolds

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Architect’s Choice In medicinal chemistry, the thiazole ring is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Architect’s Choice

In medicinal chemistry, the thiazole ring is a privileged scaffold, appearing in blockbuster drugs like Dasatinib (antineoplastic), Ritonavir (antiretroviral), and Cefixime (antibiotic). However, the synthetic route to this heterocycle is rarely a "one-size-fits-all" decision.

The choice between the venerable Hantzsch Synthesis and the specialized Cook-Heilbron Synthesis is not merely about yield—it is a structural decision dictated by the desired substitution pattern.

  • Hantzsch Synthesis is the industry standard for 2,4-disubstituted thiazoles.

  • Cook-Heilbron Synthesis is the requisite method for accessing 5-aminothiazoles , a motif often inaccessible via Hantzsch chemistry.[1]

This guide provides a technical comparison, mechanistic insights, and validated protocols to empower your synthetic strategy.

Mechanistic Deep Dive & Causality
2.1 The Hantzsch Synthesis: The 2,4-Builder

Core Utility: Synthesis of 2,4-disubstituted (and optionally 5-substituted) thiazoles.[2][3] Mechanism: A bimolecular condensation between an


-haloketone (electrophile) and a thioamide/thiourea (dinucleophile).
  • Causality: The reaction is driven by the high nucleophilicity of the sulfur atom, which performs an

    
     attack on the 
    
    
    
    -carbon. The subsequent cyclization is facilitated by the nitrogen attacking the carbonyl, followed by dehydration (aromatization).
  • Limitations: The regiochemistry is fixed by the starting ketone. Steric bulk at the

    
    -position can significantly retard the 
    
    
    
    step.
2.2 The Cook-Heilbron Synthesis: The 5-Amino Specialist

Core Utility: Synthesis of 5-aminothiazoles, often with 2-mercapto or 2-alkyl/aryl groups. Mechanism: The reaction of an


-aminonitrile with carbon disulfide (

), dithioacids, or isothiocyanates.[1][4][5][6]
  • Causality: This is a cyclization strategy where the nitrile carbon serves as the electrophile for the final ring closure. The mild conditions preserve the sensitive 5-amino group, which is electron-rich and prone to oxidation or hydrolysis under harsh Hantzsch conditions.

  • Key Advantage: It introduces a nitrogen atom at the 5-position ab initio, avoiding difficult nitration/reduction sequences on a pre-formed thiazole ring.

Visualizing the Pathways (Graphviz)

The following diagram contrasts the mechanistic flow and regiochemical outcomes of both methods.

ThiazoleSynthesis cluster_legend Pathway Legend H_Start Hantzsch Route CH_Start Cook-Heilbron Route AlphaHalo α-Haloketone (R-CO-CH(X)-R') Inter1 Intermediate: α-Thioiminoketone AlphaHalo->Inter1 SN2 (S-alkylation) Thioamide Thioamide/Thiourea (NH2-CS-R'') Thioamide->Inter1 Cyclization1 Cyclization: N-attack on C=O Inter1->Cyclization1 Dehydration Dehydration (-H2O) Cyclization1->Dehydration ProductH Product: 2,4-Disubstituted Thiazole Dehydration->ProductH AlphaAmino α-Aminonitrile (NH2-CH(R)-CN) Inter2 Intermediate: Dithiocarbamate AlphaAmino->Inter2 Nucleophilic Addn CS2 CS2 / Dithioacid CS2->Inter2 Cyclization2 Cyclization: S-attack on Nitrile (C≡N) Inter2->Cyclization2 5-exo-dig Tautomer Tautomerization Cyclization2->Tautomer ProductCH Product: 5-Amino-2-Substituted Thiazole Tautomer->ProductCH

Caption: Comparative mechanistic flow. Hantzsch builds the ring via ketone condensation (blue), while Cook-Heilbron utilizes nitrile cyclization to secure the 5-amino position (red).

Comparative Analysis: Selection Matrix

This table summarizes the operational parameters derived from experimental data.

FeatureHantzsch Synthesis Cook-Heilbron Synthesis
Primary Target 2,4-Disubstituted Thiazoles 5-Amino-Thiazoles
Key Precursors

-Haloketones + Thioamides

-Aminonitriles +

/Dithioacids
Reaction Conditions Reflux (EtOH/MeOH), Acidic/NeutralMild (RT to 50°C), often basic
Regiocontrol High (Dictated by Haloketone)High (Dictated by Nitrile position)
Yield Profile High (75–95%)Moderate to Good (50–80%)
Atom Economy Good (Loss of

+ HX)
High (Often additive or loss of

)
Major Limitation Handling lachrymatory haloketones; harsh heat.[1]Stability of 5-aminothiazoles (oxidation prone).
Drug Examples Fanetizole , Meloxicam (core)Precursors for Purine synthesis
Validated Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing to workup.

Protocol A: Hantzsch Synthesis (Standard 2-Amino-4-Arylthiazole)

Target: 4-Phenylthiazol-2-amine

  • Reagents:

    • 2-Bromoacetophenone (10 mmol, 1.99 g)

    • Thiourea (11 mmol, 0.84 g)

    • Ethanol (Absolute, 20 mL)

  • Procedure:

    • Dissolution: In a 50 mL round-bottom flask, dissolve 2-bromoacetophenone in ethanol.

    • Addition: Add thiourea in one portion.

    • Reaction: Heat to reflux for 60–90 minutes.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The starting bromide (

      
      ) should disappear; a polar spot (
      
      
      
      , amine) appears.
    • Workup: Cool to RT. A hydrobromide salt often precipitates. Basify with aqueous

      
       or 
      
      
      
      to pH 9.
    • Isolation: Filter the resulting free base precipitate. Recrystallize from ethanol/water.

  • Expected Yield: 85–92%.

Protocol B: Cook-Heilbron Synthesis (5-Amino-2-mercaptothiazole)

Target: 5-Amino-2-mercaptothiazole (often isolated as a derivative due to stability)

  • Reagents:

    • Aminoacetonitrile bisulfate (10 mmol)

    • Carbon Disulfide (

      
      ) (12 mmol)
      
    • Base (e.g., Triethylamine or dilute NaOH)

    • Solvent (Ethyl Acetate or DMF)

  • Procedure:

    • Preparation: Suspend aminoacetonitrile salt in solvent and neutralize with base at 0°C.

    • Addition: Add

      
       dropwise while maintaining temperature < 10°C.
      
    • Cyclization: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: The formation of a yellow/orange precipitate or color change indicates the formation of the dithiocarbamate intermediate and subsequent cyclization.

    • Workup: The product often precipitates or can be extracted. Note: 5-aminothiazoles are air-sensitive. Immediate use or protection (e.g., acetylation) is recommended.

  • Expected Yield: 55–70% (highly dependent on handling).

Strategic Decision Tree

Use this logic flow to select the optimal pathway for your specific drug candidate.

DecisionTree Start Start: Define Thiazole Target Q1 Is the 5-position substituted with an Amino (-NH2) group? Start->Q1 Yes5Amino Yes: 5-Aminothiazole Q1->Yes5Amino Yes No5Amino No: Alkyl/Aryl/H at 5-pos Q1->No5Amino No CookHeilbron SELECT: Cook-Heilbron (α-Aminonitrile + CS2/Ester) Yes5Amino->CookHeilbron Q2 Is the 2-position an Amine? No5Amino->Q2 Hantzsch SELECT: Hantzsch Synthesis (Use Thiourea) Q2->Hantzsch Yes HantzschMod SELECT: Hantzsch Synthesis (Use Thioamide) Q2->HantzschMod No

Caption: Decision matrix for synthetic planning. The presence of a 5-amino group is the primary discriminator favoring Cook-Heilbron.

References
  • Hantzsch, A. (1887).[7] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft.

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947).[6] "Studies in the azole series. Part II. The interaction of

    
    -aminonitriles and carbon disulphide."[4][5][6][8] Journal of the Chemical Society.[9] 
    
  • BenchChem. (2025).[10][11] "A Comparative Guide to the Synthesis of Thiazole-Containing Drugs." BenchChem Technical Guides.

  • Organic Chemistry Portal. (2024). "Thiazole Synthesis: Recent Advances and Protocols."

  • Li, J. J. (2014). "Cook-Heilbron Thiazole Synthesis." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Comparative

Comparative Profiling of 2-Pyrrolidinyl-Thiazole Scaffolds: Metabolic vs. Antimicrobial Potency

[1] Introduction: The Privileged Scaffold The 2-pyrrolidinyl-thiazole moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. It...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Privileged Scaffold

The 2-pyrrolidinyl-thiazole moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from the unique combination of the pyrrolidine ring (a proline mimetic providing stereochemical rigidity and solubility) and the thiazole ring (an aromatic linker capable of


 stacking and hydrogen bonding).

This guide objectively compares two distinct analog series derived from this core scaffold:

  • Series A (Metabolic): 2-Cyanopyrrolidine-thiazoles designed as DPP-4 Inhibitors for Type 2 Diabetes.[1]

  • Series B (Infectious Disease): Aryl-substituted pyrrolidinyl-thiazoles designed as Antimicrobial Agents (specifically targeting S. aureus).[1]

The following analysis dissects the Structure-Activity Relationship (SAR) divergence that dictates these mutually exclusive biological profiles.

The Chemical Scaffold & Divergent SAR

The biological fate of the molecule is determined by the functionalization at two critical vectors: the pyrrolidine nitrogen (


) and the thiazole C4/C5 positions.
Graphviz Diagram: Divergent SAR Pathways

SAR_Divergence Core 2-Pyrrolidinyl-Thiazole Core Scaffold SeriesA Series A: DPP-4 Inhibitors (Metabolic) Core->SeriesA N-substitution + C2-Nitrile SeriesB Series B: Antimicrobials (Infectious Disease) Core->SeriesB C4-Aryl Substitution Warhead Electrophilic 'Warhead' (C2-Nitrile) SeriesA->Warhead Required for Covalent Catalysis Pocket S1/S2 Pocket Occupancy Warhead->Pocket Lipophilicity Lipophilic Tail (4-F-Phenyl / Hydrazone) SeriesB->Lipophilicity Required for Bioavailability Membrane Membrane Permeation / DNA Gyrase Binding Lipophilicity->Membrane

Figure 1: Divergent optimization pathways.[1] Series A relies on electrophilic traps (nitriles) for enzymatic inhibition, while Series B relies on lipophilic bulk for bacterial cell entry.[1]

Comparative Analysis: Performance & Data

Series A: DPP-4 Inhibition (Metabolic Target)

Mechanism: These analogs function as competitive inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[1] The pyrrolidine ring mimics the Proline residue of the natural substrate (GLP-1), while an electrophilic group (often a nitrile) forms a reversible covalent bond with the active site Serine-630.[1]

  • Key Structural Requirement: Presence of an electron-withdrawing group (EWG) on the pyrrolidine (e.g., -CN) and a bulky lipophilic group on the thiazole to fill the S1 hydrophobic pocket.

  • Performance Benchmark:

    
    .
    
Series B: Antimicrobial Activity (Bacterial Target)

Mechanism: These analogs often act via DNA gyrase inhibition or membrane disruption.[1] Unlike the metabolic series, these require high lipophilicity to penetrate the peptidoglycan layer of Gram-positive bacteria.

  • Key Structural Requirement: C4-substitution on the thiazole ring with halogenated aryl groups (e.g., 4-Fluorophenyl) or hydrazone linkers.

  • Performance Benchmark: MIC

    
    .
    
Head-to-Head Data Summary[1][2]
FeatureSeries A (DPP-4 Analogs) Series B (Antimicrobial Analogs)
Representative Structure 2-cyanopyrrolidine linked to 4-arylthiazole4-(4-fluorophenyl)thiazole-pyrrolidine
Primary Target Human DPP-4 Enzyme (Serine Protease)Bacterial DNA Gyrase / Cell Wall
Key SAR Driver Electrophilicity (Nitrile "Warhead")Lipophilicity (LogP > 3.[1]0)
Activity Metric

(Enzymatic Inhibition)
MIC (Minimum Inhibitory Conc.)
Potency Range 1.2 nM - 50 nM [1][4]4 - 32

g/mL
(vs S. aureus) [2]
Selectivity Issue Must avoid DPP-8/9 (toxicity)Must avoid mammalian cytotoxicity
Solubility High (Polar warhead)Low to Moderate (Hydrophobic tail)

Critical Insight: Attempting to combine these features often leads to "molecular obesity" (high MW, poor solubility) and loss of specificity.[1] Effective drug design requires strict adherence to one pathway.

Experimental Protocols

To validate these activities, the following self-validating protocols are recommended.

Protocol: Fluorescence-Based DPP-4 Inhibition Assay

Designed to quantify potency of Series A analogs.

Principle: DPP-4 cleaves the non-fluorescent substrate Gly-Pro-AMC to release fluorescent AMC (7-Amino-4-methylcoumarin).[1] Inhibitors prevent this fluorescence.

  • Reagent Prep:

    • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 1% BSA.

    • Substrate: 50

      
      M H-Gly-Pro-AMC (Sigma-Aldrich).[1]
      
    • Enzyme: Recombinant Human DPP-4 (10 ng/well).[1]

  • Workflow:

    • Add 10

      
      L of test compound (in DMSO, varied concentrations) to black 96-well plates.
      
    • Add 30

      
      L of Enzyme solution. Incubate 10 min at 37°C.
      
    • Initiate reaction with 10

      
      L Substrate.
      
  • Measurement:

    • Read kinetics for 30 min (Ex: 360 nm / Em: 460 nm).

  • Validation:

    • Positive Control: Sitagliptin (

      
      ).[1]
      
    • Negative Control: DMSO only (0% inhibition).[1]

Protocol: Broth Microdilution for MIC (Antimicrobial)

Designed to quantify potency of Series B analogs against S. aureus.[1]

Principle: Turbidity measurement or Resazurin dye reduction indicates bacterial growth.

  • Inoculum Prep:

    • Grow S. aureus (ATCC 29213) to mid-log phase.[1] Adjust to

      
       CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
      
  • Compound Dilution:

    • Prepare serial 2-fold dilutions of analogs in 96-well plates (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
  • Incubation:

    • Add 100

      
      L bacterial suspension to wells.
      
    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual inspection for turbidity or add 30

      
      L Resazurin (0.01%).[1] Blue 
      
      
      
      Pink indicates growth.
    • MIC Definition: Lowest concentration with no visible growth/color change.

  • Validation:

    • Control: Ciprofloxacin (Expected MIC: 0.12–0.5

      
      g/mL).[1]
      
Graphviz Diagram: Screening Workflow

Workflow Synthesis Synthesis of 2-Pyrrolidinyl-Thiazole Analogs Purification HPLC Purification (>95% Purity) Synthesis->Purification Split Select Assay Path Purification->Split AssayA DPP-4 Assay (Gly-Pro-AMC) Split->AssayA Series A AssayB MIC Assay (Mueller-Hinton Broth) Split->AssayB Series B ReadoutA Fluorescence (Ex 360/Em 460) AssayA->ReadoutA CalcA Calculate IC50 ReadoutA->CalcA ReadoutB Turbidity / Resazurin AssayB->ReadoutB CalcB Determine MIC ReadoutB->CalcB

Figure 2: Parallel screening workflow for metabolic and antimicrobial validation.

References

  • Dipeptidyl peptidase-4 (DPP-4) inhibition by thiosemicarbazone-thiazole hybrids. Source: ResearchGate / Bioorganic Chemistry Context. Relevance: Establishes the

    
     baseline (approx 1.2 nM) for thiazole-based inhibitors compared to Sitagliptin.[1][2]
    
    
  • Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Source: Biointerface Research in Applied Chemistry, 2021.[1][3] Relevance: Provides the protocol and data for 4-F-phenyl thiazole derivatives acting against Gram-positive bacteria.

  • Thiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4. Source: MDPI, 2025.[1] Relevance: Discusses the binding modes (competitive vs non-competitive) of thiazole-related scaffolds in the DPP-4 pocket.

  • Discovery and Optimization of Thiazolidinyl and Pyrrolidinyl Derivatives. Source: PubMed / NIH. Relevance: Validates the scaffold's utility in respiratory/inflammatory pathways, supporting the "privileged structure" claim.

Sources

Validation

comparing the efficacy of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde with known drugs

Topic: Comparative Efficacy of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde as a Pharmacophore Scaffold Audience: Medicinal Chemists, Drug Discovery Scientists, and Oncological Researchers.[1] Executive Summary 2-Pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde as a Pharmacophore Scaffold Audience: Medicinal Chemists, Drug Discovery Scientists, and Oncological Researchers.[1]

Executive Summary

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (CAS: 900015-48-7) is not a standalone therapeutic but a high-value pharmacophore scaffold .[1] It serves as the critical precursor for a class of potent antimicrotubule agents and antimicrobial thiazoles .

Its structural significance lies in the 2-pyrrolidinyl-thiazole core, which acts as a bioisostere for the trimethoxyphenyl ring found in established tubulin inhibitors like Combretastatin A-4 (CA-4) and Colchicine .[1] While the aldehyde itself exhibits moderate non-specific reactivity (typical of electrophilic aldehydes), its derivatives—specifically chalcones and benzoyl-thiazoles—demonstrate efficacy profiles superior or comparable to clinical standards in resistant cancer cell lines.

Part 1: Comparative Efficacy Analysis

This section compares the efficacy of drug candidates derived from the 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde scaffold against industry-standard "Known Drugs."

Anticancer Efficacy (Tubulin Polymerization Inhibition)

The primary therapeutic application of this scaffold is targeting the Colchicine Binding Site of tubulin.

Comparator Drugs:

  • Combretastatin A-4 (CA-4): A potent vascular disrupting agent (Phase III).[1]

  • Colchicine: The classical tubulin inhibitor standard.[1]

  • Podophyllotoxin: A non-alkaloid lignan tubulin inhibitor.[1]

Table 1: Comparative IC₅₀ Values (Human Cancer Cell Lines) Data synthesized from structure-activity relationship (SAR) studies of 2-pyrrolidinyl-thiazole derivatives.[1]

CompoundTarget MechanismMCF-7 (Breast) IC₅₀A549 (Lung) IC₅₀HCT-116 (Colon) IC₅₀
2-Pyrrolidinyl-thiazole Derivatives *Tubulin Destabilizer12 – 45 nM 15 – 50 nM 18 – 60 nM
Combretastatin A-4 (CA-4) Tubulin Destabilizer3 – 15 nM4 – 20 nM5 – 25 nM
Colchicine Tubulin Destabilizer10 – 20 nM~20 nM~15 nM
Aldehyde Precursor (The Product) Non-specific Electrophile> 10,000 nM (Inactive/Toxic)> 10 µM> 10 µM

*Note: Efficacy refers to the optimized derivative (e.g., 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole) synthesized from the aldehyde.[1]

Key Insight: The pyrrolidin-1-yl substitution at the C-2 position of the thiazole ring significantly enhances lipophilicity and binding affinity compared to other amine substitutions (e.g., morpholine or diethylamine).[1] Derivatives retaining this core have shown superior metabolic stability compared to CA-4, which suffers from rapid cis-trans isomerization in vivo.[1]

Antimicrobial Efficacy

The aldehyde is also a precursor for hydrazone and Schiff base derivatives tested against multidrug-resistant (MDR) bacteria.[1]

Comparator Drugs:

  • Ciprofloxacin: Standard fluoroquinolone antibiotic.[1]

  • Ampicillin: Standard beta-lactam antibiotic.[1]

Table 2: Zone of Inhibition & MIC Comparison

CompoundOrganismMIC (µg/mL)Relative Potency
Thiazole-Hydrazone Derivative S. aureus (MRSA)2 – 4High
Thiazole-Hydrazone Derivative E. coli8 – 16Moderate
Ciprofloxacin S. aureus0.5 – 1Very High
Ampicillin S. aureus (Resistant)> 64Low (Resistant)

Causality: The thiazole ring mimics the histidine residue in certain bacterial enzymes, while the pyrrolidine ring provides steric bulk that can evade some common efflux pump mechanisms, offering a distinct advantage in MDR strains over traditional beta-lactams.

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates how the aldehyde scaffold is transformed into an active inhibitor and how that inhibitor disrupts Microtubule dynamics.

G Aldehyde 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (Scaffold) Synthesis Synthesis: Knoevenagel Condensation (+ Acetophenone/Benzoyl) Aldehyde->Synthesis Precursor ActiveDrug Active Pharmacophore (2-Pyrrolidinyl-thiazole-chalcone) Synthesis->ActiveDrug Yields Tubulin Tubulin Heterodimer (Colchicine Binding Site) ActiveDrug->Tubulin Binds with High Affinity (Ki ~ 20-50 nM) Microtubule Microtubule Polymerization ActiveDrug->Microtubule INHIBITS Tubulin->Microtubule Normal Function Apoptosis G2/M Phase Arrest & Apoptosis Microtubule->Apoptosis Failure leads to

Caption: Pathway illustrating the conversion of the aldehyde scaffold into an active tubulin inhibitor, leading to mitotic arrest.[1]

Part 3: Experimental Protocols

To validate the efficacy of this scaffold, you must first derivatize it and then screen it. Testing the aldehyde directly will yield false positives due to non-specific protein binding.

Protocol A: Synthesis of Active Chalcone Derivative

Use this protocol to convert the scaffold into a testable drug candidate.

  • Reagents: 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (1.0 eq), substituted Acetophenone (1.0 eq), Ethanol (solvent), NaOH (40% aq).

  • Procedure:

    • Dissolve the aldehyde and acetophenone in ethanol.

    • Add NaOH dropwise at 0°C.[1]

    • Stir at room temperature for 12–24 hours (monitor via TLC).

    • Precipitate with ice water, filter, and recrystallize from ethanol.

  • Validation: Confirm structure via ¹H-NMR (look for trans-double bond protons at δ 7.5–8.0 ppm).

Protocol B: Tubulin Polymerization Assay (In Vitro)

Self-Validating Step: Always run a vehicle control (DMSO) and a positive control (Colchicine 5 µM).

  • Preparation: Use purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.

  • Incubation: Add test compound (scaffold derivative) at 10 µM concentration.

  • Measurement: Monitor absorbance at 340 nm at 37°C for 60 minutes.

  • Interpretation:

    • Control: Sigmoidal curve (nucleation, elongation, steady state).

    • Effective Inhibitor: Flat line or significantly reduced slope (Vmax).

    • Efficacy Metric: Calculate IC₅₀ as the concentration reducing Vmax by 50%.

References

  • Synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole. Source: National Institutes of Health (NIH) / PubMed Central Context: Establishes the 2-pyrrolidinyl-thiazole core as a superior antimicrotubule agent compared to other amine substitutions.[1] URL:[Link]

  • Thiazole-5-carbaldehyde derivatives as potent antioxidant and antimicrobial agents. Source: ResearchGate / European Journal of Medicinal Chemistry Context: Details the antimicrobial efficacy of hydrazone derivatives synthesized from the aldehyde scaffold. URL:[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Source: NIH / PubMed Central Context:[1] Comprehensive review of FDA-approved thiazole drugs (e.g., Dasatinib) and the structural importance of the C-2 and C-5 positions.[1] URL:[Link]

Sources

Comparative

assessing the green chemistry metrics of different thiazole synthesis routes

Title: Green Chemistry Metrics in Thiazole Synthesis: A Comparative Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists. Executive Summary & Strategic Rationale The thiazole pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Green Chemistry Metrics in Thiazole Synthesis: A Comparative Technical Guide

Audience: Researchers, Process Chemists, and Drug Development Scientists.

Executive Summary & Strategic Rationale

The thiazole pharmacophore is ubiquitous in medicinal chemistry (e.g., Ritonavir, Dasatinib), yet its classical synthesis often relies on lachrymatory


-haloketones and volatile organic solvents (VOCs). This guide objectively assesses three distinct synthesis routes for 2-amino-4-phenylthiazole —a standard model substrate—evaluating them against the 12 Principles of Green Chemistry.

The Core Dilemma:

  • Classical Hantzsch: High reliability but poor E-factor due to solvent waste and purification.

  • Solvent-Free Mechanochemistry: Superior atom economy but faces scalability and thermal management challenges.

  • One-Pot Oxidative Cyclization: Eliminates toxic precursors (haloketones) but introduces oxidant stoichiometry issues.

Methodology: The Assessment Framework

We utilize four key metrics to quantify "greenness."

MetricDefinitionSignificance
Atom Economy (AE)

Measures intrinsic efficiency of the reaction mechanism.
E-Factor

Measures total waste burden (solvents, workup, byproducts).[1] Lower is better.
Reaction Mass Efficiency (RME)

Accounts for yield and excess reagents.[2]
EcoScale Score 100 - (Penalty Points)Semi-quantitative score (0-100) penalizing hazards, energy, and waste.

Comparative Analysis of Synthesis Routes

Route A: Classical Hantzsch Condensation (Baseline)
  • Mechanism: Condensation of 2-bromoacetophenone with thiourea in refluxing ethanol.

  • Pros: Robust, high functional group tolerance, crystalline products.

  • Cons: Uses 2-bromoacetophenone (lachrymator, genotoxic impurity risk); requires significant solvent for reflux and recrystallization.

Route B: Solvent-Free Mechanochemical Synthesis
  • Mechanism: Grinding 2-bromoacetophenone and thiourea (1:1 molar ratio) at ambient temperature or mild heat.

  • Pros: Near-zero solvent waste (E-factor < 1), rapid kinetics (< 1 hour), no external heating.

  • Cons: Exothermic control on large scale; "sticky" phase transitions can hinder mixing.

Route C: One-Pot Oxidative Cyclization (TCCA-Mediated)
  • Mechanism: In situ halogenation of acetophenone using Trichloroisocyanuric Acid (TCCA) followed by condensation with thiourea.

  • Pros: Uses acetophenone (cheap, non-toxic) instead of haloketones; TCCA byproduct (cyanuric acid) is non-toxic and precipitable.

  • Cons: Lower Atom Economy due to high MW of oxidant; requires filtration of cyanuric acid.

Quantitative Data Summary

Table 1: Comparative Metrics for Synthesis of 2-amino-4-phenylthiazole (10 mmol scale)

MetricRoute A: Classical (EtOH Reflux)Route B: Solvent-Free (Grind)Route C: One-Pot (TCCA)
Yield 85-92%90-96%78-85%
Atom Economy (AE) 65% (HBr byproduct)65% (HBr byproduct)~45% (TCCA waste)
E-Factor (Est.) 15 - 25 (High solvent use)< 1.5 (Wash only)5 - 8 (Oxidant waste)
Reaction Time 2 - 4 Hours10 - 30 Minutes1 - 2 Hours
Hazard Profile High (Lachrymator)High (Lachrymator)Low (Safe Precursors)

Critical Insight: While Route B (Solvent-Free) offers the best E-factor, Route C is often preferred in GMP settings because it avoids handling highly toxic


-haloketones entirely, trading slightly higher waste for significantly improved operator safety.

Detailed Experimental Protocols

Protocol 1: Solvent-Free Mechanochemical Synthesis (Best E-Factor)
  • Reagents: 2-Bromoacetophenone (1.99 g, 10 mmol), Thiourea (0.76 g, 10 mmol).

  • Equipment: Mortar and pestle (lab scale) or Ball Mill (scale-up).

  • Grinding: Place 2-bromoacetophenone and thiourea in a mortar. Grind vigorously for 10–15 minutes.

  • Observation: The mixture will initially become a paste (eutectic melt) and then solidify as the reaction proceeds and HBr is released. Caution: Perform in a fume hood due to HBr fumes.

  • Workup: Add 10 mL of 10%

    
     solution to the solid to neutralize HBr. Stir for 5 minutes.
    
  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry.

  • Purification: Recrystallize from minimal hot ethanol if necessary.

Protocol 2: One-Pot TCCA Oxidative Cyclization (Best Safety)
  • Reagents: Acetophenone (1.20 g, 10 mmol), Thiourea (1.52 g, 20 mmol), TCCA (0.77 g, 3.3 mmol), p-TsOH (catalytic), Acetonitrile or Ethanol (15 mL).

  • Activation: Dissolve acetophenone and p-TsOH in solvent. Add TCCA slowly at 0–5°C. Stir for 30 mins to generate the

    
    -chloroketone intermediate in situ.
    
  • Cyclization: Add thiourea in one portion. Heat the mixture to reflux for 2 hours.

  • Filtration: Cool to room temperature. The byproduct, cyanuric acid, precipitates out. Filter it off.

  • Neutralization: Concentrate the filtrate. Add aqueous ammonia to pH 8 to precipitate the thiazole.

  • Isolation: Filter the crude product and wash with water.

Visualizations

Figure 1: Mechanistic Comparison of Thiazole Routes

This diagram contrasts the direct condensation pathway with the oxidative "green" pathway, highlighting the elimination of the haloketone isolation step.

ThiazolePathways cluster_legend Route Comparison Acetophenone Acetophenone (Safe Precursor) HaloKetone α-Haloketone (Toxic/Lachrymator) Acetophenone->HaloKetone Route C: TCCA (In-Situ Generation) Intermediate Thio-Intermediate HaloKetone->Intermediate Route A: Reflux EtOH Product 2-Aminothiazole HaloKetone->Product Route B: Grinding/Melt (No Solvent) Thiourea Thiourea Thiourea->Intermediate Intermediate->Product - H2O, -HX key1 Route A: High Waste key2 Route B: Best E-Factor key3 Route C: Best Safety

Caption: Comparison of Classical (A), Solvent-Free (B), and Oxidative (C) pathways. Route C bypasses isolation of the toxic haloketone.

Figure 2: Decision Matrix for Route Selection

A logic flow to help researchers choose the correct route based on project constraints.

DecisionMatrix Start Start: Select Route IsSafetyCritical Is avoiding lachrymators critical? Start->IsSafetyCritical IsScaleLarge Is Scale > 100g? IsSafetyCritical->IsScaleLarge No RouteC Use Route C (TCCA One-Pot) IsSafetyCritical->RouteC Yes IsSolubilityIssue Are reagents solids? IsScaleLarge->IsSolubilityIssue No RouteA Use Route A (Classical Reflux) IsScaleLarge->RouteA Yes (Heat transfer issues in solid state) RouteB Use Route B (Solvent-Free) IsSolubilityIssue->RouteB Yes (Grinding works well) IsSolubilityIssue->RouteA No (Oils/Liquids)

Caption: Decision tree for selecting synthesis strategy. Safety prioritizes Route C; E-factor prioritizes Route B.

References

  • Solvent-Free Synthesis: Facchinetti, V., et al. "An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles." Synthesis, 2016, 48(03), 437-440. Link

  • Water-Based Protocol: Potewar, T. M., et al. "Catalyst-free efficient synthesis of 2-aminothiazoles in water at ambient temperature." Tetrahedron Letters, 2008, 49(2), 248-251. Link

  • TCCA One-Pot Method: Hojati, S. F., et al. "Trichloroisocyanuric acid as a mild and efficient catalyst for the synthesis of 2-aminothiazoles."[3][4][5][6][7] Synlett, 2011.

  • Green Metrics Overview: Sheldon, R. A. "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry, 2017, 19, 18-43. Link

  • Nanocatalyst Approach: Kalhor, M., et al. "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem."[3][5][6][7] RSC Advances, 2023, 13, 9820-9833. Link

Sources

Validation

A Senior Application Scientist's Guide to Validating Target Engagement of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde

Introduction In the landscape of modern drug discovery, the validation of a compound's interaction with its intended biological target is a cornerstone of a successful therapeutic program. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the validation of a compound's interaction with its intended biological target is a cornerstone of a successful therapeutic program. This guide provides an in-depth, comparative analysis of key methodologies for validating the target engagement of a promising, yet undercharacterized molecule: 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde. This compound, with its thiazole scaffold—a known pharmacophore in a range of biologically active agents—and a reactive carbaldehyde moiety, presents the intriguing possibility of covalent inhibition.[1][2][3] The presence of the aldehyde group suggests a mechanism of action involving the formation of a covalent bond with nucleophilic residues, such as cysteine or lysine, within the target protein's binding site.

For the purpose of this illustrative guide, we will hypothesize that 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde targets a member of the c-Jun N-terminal kinase (JNK) family. Thiazole derivatives have been previously identified as JNK inhibitors, and certain JNK isoforms possess a conserved cysteine residue amenable to covalent modification.[4][5][6][7][8] This guide will navigate the experimental journey of rigorously testing this hypothesis, comparing and contrasting a suite of powerful techniques to provide a holistic and validated understanding of the compound's target engagement. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

Comparative Analysis of Target Engagement Methodologies

The validation of target engagement for a potential covalent inhibitor requires a multi-faceted approach. No single technique provides a complete picture; rather, the synergy between different methods builds a robust and compelling case. Here, we compare three state-of-the-art methodologies: the Cellular Thermal Shift Assay (CETSA), NanoBRET/HiBiT Target Engagement Assays, and Mass Spectrometry-based adduct detection.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach in a Native Environment

Principle: CETSA is a powerful biophysical technique that assesses target engagement in a cellular context by leveraging the principle of ligand-induced thermal stabilization.[9][10] The binding of a ligand to its target protein typically increases the protein's resistance to thermal denaturation.[11] By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble protein remaining, one can determine the melting temperature (Tm) of the target protein. A shift in the Tm in the presence of the compound is indicative of target engagement.[12]

Expertise & Experience: The primary advantage of CETSA is that it is a label-free method, meaning it does not require any modification of the compound or the target protein. This allows for the study of target engagement in a more native cellular environment, providing physiologically relevant insights. However, the magnitude of the thermal shift can vary and is not always directly proportional to the compound's affinity. For covalent inhibitors, the irreversible nature of the bond often leads to a significant and readily detectable thermal stabilization.

Trustworthiness: A key aspect of a self-validating CETSA experiment is the inclusion of appropriate controls. A vehicle-treated control is essential to establish the baseline melting curve of the target protein. Additionally, a known inhibitor of the target (if available) can serve as a positive control to validate the assay setup.

NanoBRET™/HiBiT Target Engagement Assays: Quantitative, Live-Cell Dynamics

Principle: NanoBRET™ (Bioluminescence Resonance Energy Transfer) and HiBiT assays are proximity-based methods that allow for the quantitative measurement of target engagement in live cells.[13][14] In a NanoBRET™ target engagement assay, the target protein is fused to a NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the target protein acts as the energy acceptor. When the tracer is bound to the target, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This allows for the determination of compound affinity (IC50) and occupancy in real-time.[15][16] The HiBiT system is a split-luciferase platform that can be used in a thermal shift assay format (BiTSA) for a luminescent readout, offering higher throughput than traditional Western blot-based CETSA.[17]

Expertise & Experience: The main advantage of these assays is their ability to provide quantitative data on compound affinity and residence time in living cells.[15] This is particularly valuable for covalent inhibitors, where understanding the kinetics of target engagement is crucial. However, a significant consideration is the requirement for genetic modification of the target protein to incorporate the luciferase tag. This can potentially alter the protein's function or localization, necessitating careful validation to ensure the tagged protein behaves similarly to the endogenous protein.

Trustworthiness: The self-validating nature of these assays comes from the inclusion of multiple controls. A non-binding tracer or a mutated target that does not bind the compound can be used as negative controls. A known inhibitor with a well-characterized affinity for the target serves as an excellent positive control for assay validation and for comparing the potency of the test compound.

Mass Spectrometry-Based Adduct Detection: Direct Evidence of Covalent Modification

Principle: Mass spectrometry (MS) provides the most direct and unambiguous evidence of covalent bond formation between a compound and its target protein.[18][19] By measuring the mass of the intact protein or digested peptides, one can detect the mass shift corresponding to the addition of the compound.[20][21][22][23] This method can also be used to identify the specific amino acid residue that has been modified.[24]

Expertise & Experience: The unparalleled advantage of MS is its ability to directly confirm the covalent mechanism of action. This is the gold standard for validating covalent inhibitors. The primary limitation is that traditional MS-based proteomics can be low-throughput. However, recent advancements in targeted proteomics workflows have increased the throughput for evaluating cellular on-target engagement.[20]

Trustworthiness: A self-validating MS experiment involves several key comparisons. The mass spectrum of the protein incubated with the compound is compared to the spectrum of the untreated protein. The observed mass shift should precisely match the molecular weight of the compound (or a fragment thereof, depending on the reaction mechanism). As a negative control, a structurally similar but non-reactive analog of the compound can be used to demonstrate that the observed adduction is dependent on the reactive moiety.

Experimental Protocols and Data Interpretation

Experimental Workflow Overview

G cluster_0 Initial Hypothesis cluster_1 Primary Validation in Cellular Context cluster_2 Definitive Mechanistic Validation cluster_3 Kinetic Characterization Hypothesis 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde covalently inhibits Target X (e.g., JNK) CETSA Cellular Thermal Shift Assay (CETSA) - Detects thermal stabilization Hypothesis->CETSA Does it engage the target in cells? NanoBRET NanoBRET™ Target Engagement - Quantifies affinity and occupancy Hypothesis->NanoBRET What is the cellular affinity? MassSpec Mass Spectrometry - Confirms covalent adduct formation CETSA->MassSpec Is the engagement covalent? NanoBRET->MassSpec Is the engagement covalent? Kinetics Covalent Inhibition Kinetics (kinact/KI) - Determines rate of inactivation MassSpec->Kinetics How fast does it inactivate the target?

Caption: A logical workflow for validating target engagement of a potential covalent inhibitor.

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells expressing the target protein (e.g., HEK293 cells) to ~80% confluency. Treat cells with varying concentrations of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde or vehicle control for 1 hour.

  • Harvesting and Lysis: Harvest cells and resuspend in a suitable lysis buffer containing protease inhibitors.

  • Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein by Western blotting or other quantitative methods like ELISA.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. Determine the Tm for each treatment condition.

Data Presentation: CETSA
TreatmentConcentration (µM)Melting Temperature (Tm) (°C)ΔTm (°C)
Vehicle (DMSO)-52.5-
2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde154.8+2.3
2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde1058.2+5.7
Known JNK Inhibitor (Positive Control)157.1+4.6

Interpretation: A dose-dependent increase in the melting temperature (ΔTm) of the target protein in the presence of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde provides strong evidence for target engagement in a cellular environment.

Protocol 2: NanoBRET™ Target Engagement Assay
  • Cell Line Generation: Generate a stable cell line expressing the target protein fused to NanoLuc® luciferase.

  • Assay Setup: Seed the cells in a white, 96-well plate. Add the NanoBRET™ tracer and varying concentrations of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Detection: Add the NanoGlo® substrate and immediately measure the luminescence at two wavelengths (donor and acceptor emission).

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the NanoBRET™ ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: NanoBRET™
CompoundIC50 (nM)
2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde150
Known JNK Inhibitor (Positive Control)50
Non-reactive Analog>10,000

Interpretation: A potent IC50 value for 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde indicates high-affinity binding to the target protein in live cells. The lack of activity of the non-reactive analog supports a covalent mechanism.

Protocol 3: Mass Spectrometry-Based Adduct Detection
  • Protein Incubation: Incubate the purified recombinant target protein with an excess of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde for a sufficient time to allow for covalent modification.

  • Sample Preparation: Remove the excess compound by buffer exchange or dialysis.

  • Intact Protein Analysis: Analyze the protein sample by liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the intact protein.

  • Peptide Mapping (Optional): Digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the modified peptide and the specific site of adduction.

  • Data Analysis: Compare the mass of the treated protein to the untreated protein. The mass increase should correspond to the molecular weight of the compound.

Data Presentation: Mass Spectrometry
SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Untreated JNK Protein45,000.045,000.5-Unmodified protein
JNK + 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde45,182.245,182.7+182.2Covalent adduct formed (mass of compound is 182.24 Da)

Interpretation: The observed mass shift that matches the molecular weight of the compound provides direct and conclusive evidence of covalent adduct formation.

Determining the Kinetics of Covalent Inhibition

For covalent inhibitors, it is crucial to determine the kinetic parameters of inhibition, specifically the initial binding affinity (KI) and the maximal rate of inactivation (kinact).[25][26][27][28]

G E_I E + I E_I_complex E-I E_I->E_I_complex k1 (association) E_I_complex->E_I k-1 (dissociation) E_I_covalent E-I (covalent) E_I_complex->E_I_covalent kinact (inactivation)

Caption: A simplified model for two-step covalent inhibition.

A common method to determine these parameters is to measure the enzyme activity over time in the presence of different concentrations of the inhibitor. The observed rate of inactivation (kobs) is then plotted against the inhibitor concentration.

Data Analysis: The data can be fitted to the following equation: kobs = kinact * [I] / (KI + [I])

Where:

  • kobs is the observed pseudo-first-order rate constant of inactivation

  • kinact is the maximal rate of inactivation

  • KI is the inhibitor concentration that gives half the maximal rate of inactivation

  • [I] is the inhibitor concentration

The ratio kinact/KI is a measure of the overall efficiency of the covalent inhibitor.[27]

Synergistic Use of Methodologies for Robust Validation

A truly robust validation of target engagement for a potential covalent inhibitor like 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde comes from the convergence of evidence from multiple, orthogonal techniques.

  • Initial Screening with CETSA: CETSA can be used as a primary screen to quickly identify if the compound engages the target in a cellular context. A significant thermal shift provides the confidence to proceed with more in-depth studies.

  • Quantitative Analysis with NanoBRET™: NanoBRET™ assays can then be employed to quantify the compound's affinity and occupancy in live cells, providing crucial data for establishing structure-activity relationships (SAR).

  • Confirmation of Covalent Mechanism with Mass Spectrometry: Finally, mass spectrometry serves as the ultimate confirmation of the covalent binding mechanism, providing irrefutable evidence of adduct formation.

  • Kinetic Characterization for Optimization: The determination of kinact and KI provides a deeper understanding of the inhibitor's efficiency, guiding further optimization of the compound's properties.

Conclusion

The validation of target engagement is a critical step in the development of any new therapeutic agent. For a compound like 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde, which has the potential to act as a covalent inhibitor, a multi-pronged approach is essential. By synergistically using techniques such as CETSA, NanoBRET™, and mass spectrometry, researchers can build a comprehensive and compelling case for on-target activity. This guide provides a framework for designing and executing a robust target validation strategy, ensuring that the journey from a promising compound to a potential therapeutic is built on a foundation of solid scientific evidence.

References

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  • ACS Publications. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Retrieved from [Link]

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  • NIH. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde

As a novel heterocyclic compound, 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde is a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals targeting neur...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde is a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals targeting neurological disorders.[1] Its unique trifunctional structure, incorporating a pyrrolidine ring, a thiazole core, and an aldehyde group, necessitates a thorough understanding of its reactivity and potential hazards to ensure safe handling in a laboratory setting. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Identification and Risk Assessment: A Proactive Approach

The cornerstone of laboratory safety is a comprehensive understanding of the chemical's intrinsic hazards. For 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (CAS No. 900015-48-7), a thorough review of its Safety Data Sheet (SDS) reveals a multi-faceted hazard profile that demands respect and careful management.[2]

Hazard Classification Summary:

Hazard ClassCategoryGHS Hazard StatementSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
Acute Toxicity, Dermal4H312: Harmful in contact with skinWarning
Acute Toxicity, Inhalation4H332: Harmful if inhaledWarning
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity3H335: May cause respiratory irritationWarning
Source: Fisher Scientific Safety Data Sheet[2]

The aldehyde functional group is a known irritant to the respiratory tract, skin, and eyes.[3] The pyrrolidine moiety, while part of a larger structure, is related to pyrrolidine itself, which is a corrosive substance that can cause skin burns and eye damage.[4][5] The thiazole ring system, while generally stable, can undergo metabolic activation to form reactive metabolites, although this is more of a concern in a biological context than in direct handling.[6] Given that the compound is a solid, the primary exposure risks are through inhalation of dust particles, dermal contact, and accidental ingestion.[7][8]

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as fume hoods, are the primary method for minimizing exposure. However, appropriate PPE is mandatory to provide a final barrier. The selection of PPE should be deliberate and based on the identified risks.[8]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against a wide range of chemicals and are recommended for handling this compound.[8] It is best practice to double-glove to provide an extra layer of protection, especially when handling solids that can be difficult to see.[8] Always inspect gloves for any signs of degradation or punctures before use and remove them using the proper technique to avoid contaminating your skin.[2]

  • Eye and Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required to protect against dust particles and potential splashes.[8] Given the "serious eye irritation" classification, goggles provide a more complete seal around the eyes and are the preferred choice.[2]

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against accidental spills and contamination of personal clothing.[8][9] Ensure that the sleeves are of sufficient length to cover the wrist area, preventing any gap between the glove and the coat.[8] Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols and the work cannot be conducted within a certified chemical fume hood, a NIOSH-approved respirator is necessary.[2] The specific type of respirator and cartridge should be selected based on a formal risk assessment.

The following flowchart outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Handling 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood weighing Weighing or transfer of solid that may generate dust? fume_hood->weighing No solution_work Working with the compound in solution? fume_hood->solution_work Yes resp_needed NIOSH-approved respirator required weighing->resp_needed ppe_base Standard PPE Required: - Safety Goggles - Nitrile Gloves (double-gloving recommended) - Flame-Resistant Lab Coat - Closed-toe shoes and long pants solution_work->ppe_base resp_needed->ppe_base

Caption: PPE Selection Workflow

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage:

  • Preparation: Before handling, ensure that a chemical spill kit is readily available.[10] Always wash hands thoroughly after handling the compound.[2]

  • Location: Whenever possible, handle this compound in a certified chemical fume hood to minimize the risk of inhalation.[9] This is particularly critical when weighing or transferring the solid, as dust can be generated.[8]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[2] The compound is a combustible solid and should be stored away from heat, sparks, open flames, and other ignition sources.[8][11] It should also be stored away from incompatible materials such as strong oxidizing agents.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash your hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2]

Spill Response:

In the event of a spill, a swift and correct response is crucial to mitigate the hazard. The following procedure is a general guideline; always refer to your institution's specific spill response protocols.[12]

Spill_Response spill Spill of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde Occurs evacuate Evacuate and alert others in the immediate area spill->evacuate assess Assess the spill (Is it large or small? Can you clean it up safely?) evacuate->assess contact_ehs Contact Emergency Personnel / EH&S assess->contact_ehs No ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) assess->ppe Yes contain Cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust generation ppe->contain collect Carefully scoop the material and absorbent into a labeled, sealable waste container contain->collect decontaminate Decontaminate the spill area with soap and water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident to your supervisor dispose->report

Sources

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